Technical Documentation Center

Anthrylmethyl okadaate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Anthrylmethyl okadaate
  • CAS: 157606-35-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Role of Anthrylmethyl Okadaate in Diarrhetic Shellfish Poisoning Studies

For Researchers, Scientists, and Drug Development Professionals Executive Summary Diarrhetic Shellfish Poisoning (DSP) represents a significant global health and economic challenge, primarily caused by the consumption of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diarrhetic Shellfish Poisoning (DSP) represents a significant global health and economic challenge, primarily caused by the consumption of shellfish contaminated with okadaic acid (OA) and its analogs. The study of DSP's molecular underpinnings and the development of sensitive detection methods are paramount for public health and the aquaculture industry. This technical guide delves into the pivotal role of anthrylmethyl okadaate, a fluorescent derivative of okadaic acid, as a critical tool in advancing DSP research. By exploring its chemical properties, mechanism of action, and diverse applications, this document provides a comprehensive resource for professionals engaged in marine biotoxin analysis, cellular biology, and drug discovery. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

The Challenge of Diarrhetic Shellfish Poisoning and the Need for Advanced Probes

Diarrhetic Shellfish Poisoning is a gastrointestinal illness caused by a group of lipophilic toxins, with okadaic acid (OA) and its derivatives, dinophysistoxins (DTXs), being the primary culprits.[1][2] These toxins are produced by dinoflagellates of the genera Dinophysis and Prorocentrum and accumulate in filter-feeding shellfish.[2][3] The clinical symptoms in humans include severe diarrhea, nausea, vomiting, and abdominal pain.[2][4] Beyond its acute effects, chronic exposure to low levels of OA has been linked to tumor promotion and neurotoxic effects, highlighting the need for a deeper understanding of its long-term health implications.[2][3][4][5]

The primary molecular target of OA and its analogs is the family of serine/threonine protein phosphatases, particularly protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[3][6][7] By inhibiting these key enzymes, OA disrupts the delicate balance of protein phosphorylation, leading to a cascade of downstream cellular events that underpin its toxicity.[3][4]

Traditional methods for DSP toxin detection, such as mouse bioassays, are fraught with ethical concerns and lack specificity.[8] While modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) offer high sensitivity and specificity for toxin quantification, they do not provide insights into the real-time cellular activity and distribution of these toxins.[9][10][11] This limitation created a critical need for chemical probes that could visualize and track the interaction of OA with its cellular targets.

Anthrylmethyl Okadaate: A Fluorescent Key to Unlocking Cellular Mechanisms

To address the limitations of existing methods, researchers developed anthrylmethyl okadaate. This derivative is synthesized by reacting okadaic acid with a fluorescent tag, typically an anthracene-based molecule like 9-anthryldiazomethane (ADAM).[1][12][13] The key advantage of this modification is the introduction of a fluorophore without significantly altering the core structure responsible for its potent inhibitory activity on protein phosphatases.[14]

Chemical Rationale: The derivatization of the carboxylic acid group of okadaic acid with the anthrylmethyl group serves a dual purpose. Firstly, it provides a highly fluorescent moiety that can be readily detected using fluorescence-based techniques.[15] Secondly, the ester linkage is designed to be stable during analytical procedures but can be hydrolyzed in vivo or under specific experimental conditions to release the active okadaic acid, allowing for the study of its biological effects.

Mechanism of Action: Illuminating Protein Phosphatase Inhibition

Anthrylmethyl okadaate retains the fundamental mechanism of action of its parent compound, okadaic acid. It acts as a potent and specific inhibitor of serine/threonine protein phosphatases PP1 and PP2A.[3][6] The binding of okadaate to the catalytic subunit of these phosphatases blocks their ability to dephosphorylate substrate proteins. This leads to a state of hyperphosphorylation within the cell, disrupting numerous signaling pathways that regulate critical cellular processes.

The inhibition of PP2A is particularly significant, as this enzyme plays a central role in a vast array of cellular functions, including cell cycle progression, apoptosis, and signal transduction.[7] The ability to visualize the localization and effects of anthrylmethyl okadaate provides researchers with a powerful tool to dissect these complex pathways.

Signaling Pathway Disruption by Okadaic Acid

The inhibition of PP1 and PP2A by okadaic acid triggers a cascade of downstream signaling events. The following diagram illustrates some of the key pathways affected:

Okadaic_Acid_Signaling OA Okadaic Acid / Anthrylmethyl Okadaate PP1_PP2A PP1 & PP2A Inhibition OA->PP1_PP2A Inhibits Hyperphosphorylation Protein Hyperphosphorylation PP1_PP2A->Hyperphosphorylation Leads to MAPK_Pathway MAPK Pathway Activation (ERK1/2, MEK1/2) Hyperphosphorylation->MAPK_Pathway p53_Pathway p53 Pathway Inhibition Hyperphosphorylation->p53_Pathway Jak_Stat_Pathway Jak/Stat3 Pathway Activation Hyperphosphorylation->Jak_Stat_Pathway NFkB_Pathway NF-κB Activation Hyperphosphorylation->NFkB_Pathway CellCycle Altered Cell Cycle Progression MAPK_Pathway->CellCycle Apoptosis Induction of Apoptosis MAPK_Pathway->Apoptosis p53_Pathway->CellCycle Jak_Stat_Pathway->CellCycle Inflammation Inflammatory Response NFkB_Pathway->Inflammation TumorPromotion Tumor Promotion CellCycle->TumorPromotion

Caption: Key signaling pathways disrupted by okadaic acid-induced protein phosphatase inhibition.

Applications of Anthrylmethyl Okadaate in DSP Research

The fluorescent properties of anthrylmethyl okadaate have enabled its use in a variety of powerful research applications, from analytical chemistry to cell biology.

Analytical Detection: HPLC with Fluorescence Detection (HPLC-FLD)

One of the primary applications of anthrylmethyl okadaate is in the quantitative analysis of DSP toxins in shellfish samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1][12][13] This method offers a sensitive and cost-effective alternative to LC-MS/MS for routine monitoring.[8][12]

Workflow for HPLC-FLD Analysis of DSP Toxins:

HPLC_FLD_Workflow SamplePrep 1. Shellfish Tissue Homogenization & Extraction Hydrolysis 2. Alkaline Hydrolysis (to convert DTX-3 to OA/DTX-1/2) SamplePrep->Hydrolysis Derivatization 3. Derivatization with ADAM to form Anthrylmethyl Esters Hydrolysis->Derivatization Cleanup 4. Solid-Phase Extraction (SPE) Cleanup Derivatization->Cleanup HPLC 5. HPLC Separation Cleanup->HPLC FLD 6. Fluorescence Detection HPLC->FLD Quantification 7. Quantification against Anthrylmethyl Okadaate Standard FLD->Quantification

Caption: Standard workflow for the analysis of DSP toxins using HPLC-FLD with ADAM derivatization.

Cellular Imaging and Mechanistic Studies

The ability to visualize anthrylmethyl okadaate within cells using fluorescence microscopy provides invaluable insights into its subcellular localization and its effects on cellular morphology and processes. Researchers can track its uptake, distribution, and interaction with intracellular structures in real-time.

These imaging studies have been instrumental in elucidating the cellular mechanisms of OA-induced toxicity, including:

  • Induction of Apoptosis: Studies have shown that okadaic acid can induce morphological changes characteristic of apoptosis, such as chromatin condensation and membrane blebbing.[16][17] Anthrylmethyl okadaate allows for the direct visualization of these processes in treated cells.

  • Cytoskeletal Disruption: The hyperphosphorylation of cytoskeletal proteins following phosphatase inhibition leads to profound changes in cell shape and integrity. Fluorescence microscopy can be used to observe these alterations.

  • Cell Cycle Analysis: Okadaic acid is known to affect cell cycle progression.[18] Fluorescent probes like anthrylmethyl okadaate, in conjunction with other cell cycle markers, can help to dissect the specific checkpoints and regulatory proteins that are targeted.

Experimental Protocols

The following protocols provide a framework for the application of anthrylmethyl okadaate in DSP research. These should be adapted and optimized based on specific experimental goals and available instrumentation.

Protocol for HPLC-FLD Analysis of DSP Toxins in Shellfish

Objective: To quantify the total concentration of okadaic acid and its derivatives in shellfish tissue.

Materials:

  • Homogenized shellfish tissue

  • Methanol (HPLC grade)

  • Sodium hydroxide solution (2.5 M)

  • Hydrochloric acid (2.5 M)

  • 9-anthryldiazomethane (ADAM) solution

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a fluorescence detector

  • Anthrylmethyl okadaate analytical standard

Procedure:

  • Extraction: Weigh approximately 2 grams of homogenized shellfish tissue into a centrifuge tube. Add 9 mL of 100% methanol and vortex thoroughly.[19] Centrifuge and collect the supernatant. Repeat the extraction on the pellet with another 9 mL of methanol and combine the supernatants.[19] Adjust the final volume to 20 mL with methanol.[19]

  • Hydrolysis: To an aliquot of the extract, add a sufficient volume of 2.5 M NaOH to achieve a final concentration of 0.25 M.[20] Heat at 70-80°C for 40 minutes to hydrolyze any esterified toxins (DTX-3) to their parent forms.[20] Cool the sample and neutralize with an equivalent amount of 2.5 M HCl.[20]

  • Derivatization: Add the ADAM solution to the hydrolyzed extract and allow the reaction to proceed in the dark for approximately 2 hours at room temperature. This will convert the carboxylic acid groups of OA and DTXs to their fluorescent anthrylmethyl esters.

  • Cleanup: Condition an SPE cartridge according to the manufacturer's instructions. Load the derivatized sample onto the cartridge. Wash the cartridge with a low-polarity solvent to remove interferences. Elute the anthrylmethyl okadaate and its analogs with a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC-FLD Analysis: Inject the cleaned-up sample into the HPLC system. Use a C18 column and a mobile phase gradient suitable for separating the different toxin derivatives.[21] Set the fluorescence detector to an excitation wavelength of approximately 360-365 nm and an emission wavelength of 412-430 nm.[21]

  • Quantification: Prepare a calibration curve using the anthrylmethyl okadaate analytical standard. Quantify the toxin concentrations in the samples by comparing their peak areas to the calibration curve.

Protocol for Cellular Imaging of Anthrylmethyl Okadaate

Objective: To visualize the uptake and subcellular localization of anthrylmethyl okadaate in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, A549) grown on glass-bottom dishes or coverslips

  • Anthrylmethyl okadaate stock solution (in a suitable solvent like DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixing)

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate the cells at an appropriate density and allow them to adhere and grow overnight.

  • Treatment: Prepare a working solution of anthrylmethyl okadaate in cell culture medium at the desired final concentration. Remove the old medium from the cells and replace it with the medium containing anthrylmethyl okadaate. Incubate for the desired time period (e.g., 1-4 hours).

  • Washing: Remove the treatment medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Fixation (Optional): If live-cell imaging is not being performed, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Staining (Optional): If desired, stain the cell nuclei with DAPI to provide a reference for subcellular localization.

  • Imaging: Mount the coverslips or place the dish on the stage of a fluorescence microscope. Use the appropriate filter sets to visualize the anthracene fluorescence (typically UV excitation and blue emission) and any other fluorescent stains used. Capture images at different time points or after different treatments to observe dynamic changes.

Data Interpretation and Validation

Quantitative Data Summary:

ParameterHPLC-FLDLC-MS/MS
Principle Fluorescence of derivatized toxinMass-to-charge ratio of toxin
Sensitivity High (ng/g level)[12]Very High (pg/g level)[11]
Specificity Good, but co-eluting fluorescent compounds can interfereExcellent, based on mass fragmentation patterns
Quantification Requires derivatization and external calibrationCan use internal standards for high accuracy
Cost Lower initial and running costsHigher initial and running costs
Application Routine monitoring, quantificationConfirmatory analysis, research, discovery of new analogs[10]

Self-Validating Systems: For any protocol, it is crucial to include appropriate controls to ensure the validity of the results.

  • HPLC-FLD: Spike blank shellfish matrix with known concentrations of OA to determine recovery and accuracy.[22] Analyze certified reference materials to validate the entire method.

  • Cellular Imaging: Include untreated control cells to assess baseline fluorescence and morphology. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing any effects. For apoptosis studies, include a positive control (e.g., staurosporine) to confirm the assay is working.

Future Directions and Conclusion

Anthrylmethyl okadaate has proven to be an indispensable tool in the study of Diarrhetic Shellfish Poisoning. Its utility in both analytical quantification and cellular imaging has significantly advanced our understanding of the toxicology of okadaic acid and its analogs.

Future research will likely focus on the development of new fluorescent probes with improved photophysical properties, such as longer excitation and emission wavelengths to minimize cellular autofluorescence and enable deeper tissue imaging.[23] Furthermore, the development of probes with selectivity for specific protein phosphatase isoforms could provide even greater insights into the nuanced roles of these enzymes in cellular signaling.[23][24]

References

  • Fluorogenic Probes for Imaging Cellular Phosphatase Activity - PMC - NIH. (n.d.).
  • Okadaic acid | PP1/PP2A Inhibitor - MedchemExpress.com. (n.d.).
  • Activity-based fluorescent probes that target phosphatases | Request PDF - ResearchGate. (n.d.).
  • Fluorescent peptide probes for high-throughput measurement of protein phosphatases - PubMed. (n.d.).
  • Harmonizing Methods to Determine Diarrhetic Shellfish Poisoning Toxins for Improved Shellfish Safety - NCCOS - National Centers for Coastal Ocean Science. (2025, January 9).
  • Analysis of diarrhetic shellfish poisoning toxins in shellfish tissue by liquid chromatography with fluorometric and mass spectrometric detection - PubMed. (n.d.).
  • Validation of a confirmatory method for lipophilic marine toxins in shellfish using UHPLC-HR-Orbitrap MS - PubMed. (2014, June 18).
  • Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? - MDPI. (2013, February 4).
  • Validation of LC-MS method for determining of lipophilic toxins in shellfish species typically tested in UK | Food Standards Agency. (2018, March 5).
  • Long-term exposure to low levels of okadaic acid accelerates cell cycle progression in colonic epithelial cells via p53 and Jak/Stat3 signaling pathways - PubMed. (2022, September 1).
  • Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship - PMC. (n.d.).
  • Improved methods of detection for the difficult to identify marine toxin, Okadaic acid. (n.d.).
  • Okadaic Acid Activates JAK/STAT Signaling to Affect Xenobiotic Metabolism in HepaRG Cells - MDPI. (2023, February 28).
  • Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish - PMC. (n.d.).
  • A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching - PubMed. (2014, March 15).
  • A Convenient HPLC Method for Detection of Okadaic Acid Analogs as 9-Anthrylmethyl Esters with Automated Sample Cleanup by Column Switching - ResearchGate. (n.d.).
  • Toxins of Okadaic Acid-Group Increase Malignant Properties in Cells of Colon Cancer. (2020, March 13).
  • Okadaic Acid: More than a Diarrheic Toxin - PMC. (n.d.).
  • The protein phosphatase inhibitor okadaic acid induces morphological changes typical of apoptosis in mammalian cells - PubMed. (n.d.).
  • Laboratory Evaluation Checklist Diarrhetic Shellfish Poisoning; DSP LC-MS/MS. (n.d.).
  • Okadaic acid inhibits cell multiplication and induces apoptosis in a549 cells, a human lung adenocarcinoma cell line - PMC. (n.d.).
  • An Innovative IAC-HPLC-FLD Internal Standard Method Based on AFB1 Structural Modifications - Atlantis Press. (n.d.).
  • Diarrhetic Shellfish Poisoning Toxins: Current Insights into Toxicity, Mechanisms, and Ecological Impacts - MDPI. (2025, December 23).
  • Synthesis, Complexation and Fluorescence Properties of N-Anthracenylmethyl Dipodal Ligand with Quinoline End-Group - ResearchGate. (n.d.).
  • Sensitive time-resolved fluoroimmunoassay for the quantitative detection of okadaic acid. (n.d.).

Sources

Exploratory

Anthrylmethyl okadaate toxicity profile and safety data sheet

Title: Anthrylmethyl Okadaate: Comprehensive Toxicity Profile, Analytical Applications, and Safety Data Sheet (SDS) Executive Summary Anthrylmethyl okadaate (9-anthrylmethyl okadaate) is a highly specialized fluorescent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Anthrylmethyl Okadaate: Comprehensive Toxicity Profile, Analytical Applications, and Safety Data Sheet (SDS)

Executive Summary Anthrylmethyl okadaate (9-anthrylmethyl okadaate) is a highly specialized fluorescent derivative of okadaic acid (OA), a lipophilic marine biotoxin responsible for Diarrhetic Shellfish Poisoning (DSP). Because native okadaic acid lacks a strong chromophore, direct detection at trace levels is analytically challenging. By derivatizing OA with 9-anthryldiazomethane (ADAM), researchers synthesize anthrylmethyl okadaate, enabling highly sensitive quantification via High-Performance Liquid Chromatography with Fluorometric Detection (HPLC-FLD)[1][2]. This whitepaper provides an in-depth technical analysis of its chemical properties, mechanism of toxicity, standardized analytical workflows, and stringent safety protocols required for handling.

Chemical Identity & Physical Properties

Anthrylmethyl okadaate is synthesized through the esterification of the carboxylic acid moiety of okadaic acid with the diazo group of ADAM[3]. This fluorogenic derivatization is a critical self-validating system in analytical chemistry: the reaction only proceeds to completion in the presence of free carboxylic acids, ensuring that only hydrolyzed, active toxins are tagged and quantified[4].

Table 1: Chemical and Physical Properties

Property Specification
Compound Name Anthrylmethyl okadaate (9-anthrylmethyl okadaate)
CAS Number 157606-35-4[5]
Molecular Formula C59H78O13[5]
Molecular Weight 995.24 g/mol [5]
Appearance Solid (typically colorless to light yellow film/powder)[1]
Solubility Soluble in methanol, dichloromethane, and DMSO; Insoluble in water

| Primary Application | Analytical standard for okadaic acid detection via HPLC-FLD[5] |

Mechanism of Action & Toxicity Profile

While anthrylmethyl okadaate is primarily utilized as an analytical standard, it retains the core polyether structure of okadaic acid. Therefore, its toxicity profile is modeled directly after the parent compound.

Pathophysiological Causality: Okadaic acid and its derivatives are potent, non-competitive inhibitors of serine/threonine protein phosphatases, specifically PP1 and PP2A[6][7]. The toxin binds directly to the catalytic cleft of these enzymes. By blocking dephosphorylation, the toxin induces a state of hyperphosphorylation in critical cytoskeletal proteins. This disruption leads to the severing of actin filaments, cell rounding, detachment, and ultimately, apoptosis[7]. Furthermore, prolonged inhibition of PP2A triggers the persistent activation of ERK1/2 and PKC pathways, resulting in severe oxidative stress via Reactive Oxygen Species (ROS) generation[7][8]. Clinically, this cellular damage manifests as the destruction of the intestinal epithelium, leading to the severe gastrointestinal distress characteristic of DSP[9][10].

ToxicityPathway Toxin Okadaic Acid / Anthrylmethyl Okadaate Target Inhibition of PP1 & PP2A Toxin->Target Binds catalytic site Effect1 Protein Hyperphosphorylation Target->Effect1 Blocks dephosphorylation Effect2 Cytoskeletal Disruption & ROS Effect1->Effect2 Disrupted signaling Outcome Apoptosis & Tumor Promotion Effect2->Outcome Cellular toxicity

Caption: Mechanism of PP1/PP2A inhibition leading to cellular toxicity and apoptosis.

Table 2: Comparative Acute Toxicity (LD50 in Mice) Note: Anthrylmethyl okadaate is handled under the assumption of equivalent toxicity to OA.

Toxin Variant Oral LD50 Intraperitoneal (i.p.) LD50
Okadaic Acid (OA) 760 µg/kg[9][10] 192 µg/kg[11][12]
Dinophysistoxin-1 (DTX1) 487 µg/kg[9][10] ~192 µg/kg

| Dinophysistoxin-2 (DTX2) | 2262 µg/kg[9][10] | N/A |

Experimental Protocol: ADAM Derivatization & HPLC-FLD Analysis

To achieve reliable quantification of DSP toxins, the conversion of OA to anthrylmethyl okadaate must follow a strict, self-validating workflow. The following protocol details the causality behind each methodological step to ensure high-fidelity data[3][4][13].

Step-by-Step Methodology:

  • Sample Extraction: Homogenize 5 g of shellfish tissue in 80% aqueous methanol. Rationale: The lipophilic nature of polyether toxins requires a semi-polar solvent for efficient cellular extraction[14].

  • Alkaline Hydrolysis: Treat the extract with 2.5 N NaOH at 76°C for 40 minutes, followed by neutralization with HCl. Rationale: Shellfish often metabolize OA into esterified derivatives (e.g., acyl-OA). Hydrolysis cleaves these fatty acid chains, releasing free OA to ensure total toxin quantification[4][14].

  • Derivatization: React the dried extract with a freshly prepared 0.1% ADAM solution in methanol for 1 hour at 25°C in the dark[13]. Rationale: The diazo group reacts with the free carboxylic acid of OA, yielding the highly fluorescent 9-anthrylmethyl ester[3].

  • Solid-Phase Extraction (SPE) Cleanup: Reconstitute the sample in hexane/chloroform (1:1) and pass through a 500 mg Silica Sep-Pak cartridge. Wash with hexane/chloroform and elute the purified derivative with chloroform/methanol[3][13]. Rationale (Critical): Excess ADAM rapidly degrades into fluorescent byproducts. Without this SPE cleanup, these artifacts will co-elute during chromatography, causing false positives and baseline noise[2].

  • HPLC-FLD Analysis: Inject the purified anthrylmethyl okadaate into an HPLC system equipped with a C18 reversed-phase column.

Table 3: Optimized HPLC-FLD Parameters[3][4]

Parameter Specification
Excitation Wavelength (λex) 365 nm
Emission Wavelength (λem) 412 nm
Mobile Phase (Isocratic) Acetonitrile / Methanol / Water (8:1:1 v/v)

| Limit of Detection (LOD) | ~2.6 ng/g (in whole meat extract)[2][15] |

DerivatizationWorkflow Step1 1. Sample Extraction (80% Methanol) Step2 2. Alkaline Hydrolysis (Releases esterified toxins) Step1->Step2 Step3 3. ADAM Derivatization (0.1% ADAM, 1h, 25°C) Step2->Step3 Step4 4. Silica SPE Cleanup (Removes fluorescent byproducts) Step3->Step4 Step5 5. HPLC-FLD Analysis (Ex: 365nm, Em: 412nm) Step4->Step5

Caption: Step-by-step ADAM derivatization workflow for HPLC-FLD analysis.

Safety Data Sheet (SDS) & Handling Guidelines

Due to its potent phosphatase inhibition and tumor-promoting properties, anthrylmethyl okadaate must be handled with extreme caution, treating it with the same rigorous safety standards as native okadaic acid[8][11].

  • Hazard Classification: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3. Skin Irritation - Category 2. Suspected Carcinogen/Tumor Promoter[9][12].

  • Personal Protective Equipment (PPE): Double nitrile gloves, fully buttoned laboratory coat, and tightly sealed chemical safety goggles. All handling of dry powders or concentrated stock solutions MUST be performed inside a Class II biological safety cabinet or a certified chemical fume hood to prevent inhalation of aerosolized particles.

  • Storage Requirements: Store solid aliquots and methanolic stock solutions at -20°C. The compound must be strictly protected from light, as the anthrylmethyl fluorophore is highly susceptible to photobleaching, which will degrade analytical accuracy[3][13].

  • Spill and Decontamination Protocol: In the event of a spill, isolate the area. Decontaminate surfaces using a 10% sodium hypochlorite (bleach) solution, which oxidatively cleaves the polyether rings, neutralizing the toxin's biological activity. Dispose of all contaminated materials via high-temperature incineration.

References

  • Okadaic Acid as the Causative Toxin of Diarrhetic Shellfish Poisoning in Europe. Agricultural and Biological Chemistry. [Link]

  • Mechanism of Okadaic Acid Induced Neuronal Death and the Effect of Estrogens. Journal of Neurobiology. [Link]

  • Diarrhetic Shellfish Poisoning Toxins: Current Insights into Toxicity, Mechanisms, and Ecological Impacts. Marine Drugs. [Link]

  • Okadaic Acid: More than a Diarrheic Toxin. Marine Drugs. [Link]

  • Shellfish and Dinoflagellate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Cell Death Inducing Microbial Protein Phosphatase Inhibitors—Mechanisms of Action. Toxins. [Link]

  • A Convenient HPLC Method for Detection of Okadaic Acid Analogs as 9-Anthrylmethyl Esters with Automated Sample Cleanup by Column Switching. Journal of AOAC International. [Link]

  • Comparison of Okadaic Acid Profiles in Mussels and Oysters Collected in Mediterranean Lagoon, Tunisia. Semantic Scholar. [Link]

  • Toxic Action Reevaluation of Okadaic Acid, Dinophysistoxin-1 and Dinophysistoxin-2: Toxicity Equivalency Factors Based on the Oral Toxicity Study. Cellular Physiology and Biochemistry. [Link]

  • Fluorometric Determination of Diarrhetic Shellfish Toxins by High-Performance Liquid Chromatography. Agricultural and Biological Chemistry. [Link]

  • First report of diarrheic shellfish toxins in mollusks from Buenos Aires province (Argentina) associated with dinophysis spp.: evidence of okadaic acid, dinophysistoxin-1 and their acylderivatives. SciELO. [Link]

  • Detection of okadaic acid and related esters in mussels during diarrhetic shellfish poisoning (DSP) episodes. Ovid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Okadaic Acid in Shellfish Using Anthrylmethyl Okadaate as an Internal Standard by HPLC-FLD

Abstract This application note provides a detailed protocol for the quantitative analysis of Okadaic Acid (OA), a primary diarrhetic shellfish poisoning (DSP) toxin, in shellfish matrices. The method employs High-Perform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the quantitative analysis of Okadaic Acid (OA), a primary diarrhetic shellfish poisoning (DSP) toxin, in shellfish matrices. The method employs High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization with 9-anthryldiazomethane (ADAM). To ensure accuracy and precision, anthrylmethyl okadaate (AO) is utilized as an internal standard. This guide offers a comprehensive walkthrough of the principles, materials, step-by-step protocols, and data analysis required for the successful implementation of this method in a research or regulatory setting.

Introduction and Scientific Principle

Okadaic acid (OA) and its analogues, such as dinophysistoxins (DTXs), are potent marine biotoxins produced by certain dinoflagellates.[1][2] These toxins can accumulate in filter-feeding bivalve mollusks like mussels, oysters, and scallops, posing a significant risk to human health and causing Diarrhetic Shellfish Poisoning (DSP).[2][3] Regulatory bodies worldwide, including the European Union, have established maximum permitted levels for these toxins in shellfish intended for human consumption, necessitating sensitive and reliable analytical methods for monitoring.[3][4]

While LC-MS/MS is a powerful tool for toxin analysis, HPLC with fluorescence detection (HPLC-FLD) remains a widely used, cost-effective, and robust alternative.[5][6][7] Since OA itself is not fluorescent, a derivatization step is required. The method described herein utilizes 9-anthryldiazomethane (ADAM), a reagent that reacts with the carboxylic acid group of OA to form a highly fluorescent 9-anthrylmethyl ester.[5][8][9]

The Role of the Internal Standard:

Quantitative accuracy in chromatographic analysis can be compromised by variations in sample extraction efficiency, derivatization yield, and injection volume. An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and blank. By monitoring the ratio of the analyte peak area to the IS peak area, these variations can be effectively normalized.[10]

Anthrylmethyl okadaate (AO) is an ideal internal standard for this application due to several key properties:

  • Structural Similarity: AO is the 9-anthrylmethyl ester of okadaic acid. This close structural resemblance ensures that it behaves similarly to the ADAM-derivatized OA during sample extraction, cleanup, and chromatographic separation.

  • Chemical Properties: As it is pre-derivatized, it does not react with ADAM, but its fluorescence properties are nearly identical to the derivatized analyte.

  • Chromatographic Resolution: It can be chromatographically separated from the derivatized okadaic acid peak, allowing for independent quantification.

The overall workflow involves extraction of toxins from shellfish tissue, derivatization of the analyte (OA) with ADAM, addition of the internal standard (AO), and analysis by HPLC-FLD.

Materials and Reagents

2.1. Reagents and Chemicals

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC or Milli-Q grade)

  • Okadaic Acid (OA) certified reference material (CRM)

  • Anthrylmethyl Okadaate (AO) standard

  • 9-anthryldiazomethane (ADAM) reagent solution (e.g., 0.1% w/v in ethyl acetate or tetrahydrofuran)[9][11]

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrochloric Acid (HCl), analytical grade

  • Hexane (HPLC Grade)

2.2. Equipment and Consumables

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Solvent Delivery Pump

    • Autosampler

    • Column Thermostat

    • Fluorescence Detector (FLD)

  • Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Blender or tissue homogenizer

  • Centrifuge and 50 mL centrifuge tubes

  • Vortex mixer

  • Water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Experimental Protocols
3.1. Preparation of Standards and Reagents
  • OA Stock Solution (e.g., 10 µg/mL): Accurately weigh the OA CRM and dissolve in methanol to prepare a stock solution. Store at -20°C in an amber vial.

  • AO Internal Standard Stock Solution (e.g., 10 µg/mL): Prepare a stock solution of AO in methanol. Store at -20°C.

  • Working Calibration Standards: Prepare a series of calibration standards by diluting the OA stock solution with methanol. A typical range might be 0.05 to 2.0 µg/mL.

  • Internal Standard Spiking Solution (e.g., 0.5 µg/mL): Dilute the AO stock solution with methanol to a suitable working concentration.

  • ADAM Reagent: If not purchased pre-made, ADAM can be synthesized from 9-anthraldehyde.[12] It is highly reactive and light-sensitive; store protected from light at 4°C or below and check for decomposition, which can cause interfering peaks.[5] Using tetrahydrofuran as a solvent can prevent the formation of artifact products.[11]

3.2. Sample Extraction and Hydrolysis

This procedure is designed to extract both free OA/DTXs and their esterified forms (e.g., DTX3) from shellfish tissue.[2][4]

  • Homogenization: Weigh 2.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 18 mL of methanol. Homogenize for 1-2 minutes and then vortex thoroughly.

  • Centrifugation: Centrifuge at >2000 x g for 10 minutes.

  • Transfer: Carefully transfer the supernatant (methanol extract) to a clean tube.

  • Hydrolysis (Optional but Recommended): To account for esterified toxins, transfer a measured volume (e.g., 2 mL) of the extract to a screw-cap tube. Add 250 µL of 2.5 M NaOH.[4]

  • Incubation: Cap the tube tightly and heat in a water bath at 76°C for 40 minutes.[4]

  • Neutralization: Cool the sample to room temperature and neutralize by adding 250 µL of 2.5 M HCl.[4]

3.3. Derivatization Procedure
  • Aliquot: Take a 200 µL aliquot of the hydrolyzed sample extract (or non-hydrolyzed extract if only free toxins are being measured).

  • Derivatization: Add 200 µL of 0.1% ADAM reagent solution.

  • Reaction: Vortex the mixture and allow it to react at room temperature for at least 60 minutes, protected from light.[9] The reaction forms the fluorescent anthrylmethyl ester of OA.

  • Internal Standard Spiking: After derivatization, add a precise volume (e.g., 50 µL) of the AO Internal Standard Spiking Solution to the vial. Vortex to mix.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Note: The calibration standards must undergo the same derivatization and internal standard spiking procedure as the samples.

G cluster_prep Sample Preparation cluster_analysis Analysis Homogenize 1. Homogenize Shellfish (2g tissue) Extract 2. Extract with Methanol Homogenize->Extract Hydrolyze 3. Hydrolyze Esters (NaOH, 76°C) Extract->Hydrolyze Derivatize 4. Derivatize with ADAM Hydrolyze->Derivatize Spike 5. Spike with AO Internal Standard Derivatize->Spike Inject 6. Inject into HPLC Spike->Inject Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Detect 8. Fluorescence Detection (Ex: 365 nm, Em: 412 nm) Separate->Detect Quantify 9. Quantify using Peak Area Ratios (OA/AO) Detect->Quantify

3.4. HPLC-FLD Analysis

The following are typical starting conditions and should be optimized for the specific column and system in use.

Parameter Condition
Analytical Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient e.g., Start at 70% B, ramp to 95% B over 15 min, hold, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10-20 µL
Fluorescence Detector Excitation: 365 nm, Emission: 412 nm[13]
Data Analysis and Calculation
  • Peak Identification: Identify the peaks for derivatized OA and the AO internal standard based on their retention times, as determined by injecting the prepared standards.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of OA to the peak area of the AO internal standard. Plot this ratio (Y-axis) against the known concentration of OA (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995.

  • Sample Calculation: For each shellfish sample, calculate the ratio of the OA peak area to the AO peak area. Use the regression equation from the calibration curve to determine the concentration of OA in the injected solution.

  • Final Concentration: Account for all dilution factors from the initial sample weight to the final volume to express the result in µg of OA per kg of shellfish tissue.

Equation: Concentration (µg/kg) = (C_hplc * V_final * D) / W_sample

Where:

  • C_hplc = Concentration from HPLC calibration curve (µg/mL)

  • V_final = Final volume of the extract before injection (mL)

  • D = Dilution factor from hydrolysis or other steps

  • W_sample = Initial weight of the tissue sample (g)

Method Performance and Validation

A properly validated method ensures trustworthy results. Typical validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5][6]

Parameter Typical Performance
Linearity (R²) > 0.995
LOD ~2.6 ng/g (µg/kg)[8]
LOQ ~8.6 ng/g (µg/kg)[8]
Recovery 90 - 113%[8]
Precision (RSD) < 10%[5]

Note: These values are illustrative and must be determined experimentally for each laboratory's specific method.

Conclusion

The use of anthrylmethyl okadaate as an internal standard provides a robust and reliable method for the quantification of okadaic acid in shellfish by HPLC-FLD. By compensating for variations inherent in the analytical process, this approach improves the accuracy and precision of the results, making it highly suitable for both routine monitoring and research applications.

References
  • Uchida, H., Watanabe, R., et al. (2014). A Convenient HPLC Method for Detection of Okadaic Acid Analogs as 9-Anthrylmethyl Esters with Automated Sample Cleanup by Column Switching. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Uchida, H., Watanabe, R., et al. (2014). A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching. PubMed. Available at: [Link]

  • Vale, P., & Sampayo, M. A. (2010). Determination of okadaic acid, dinophysistoxin-1 and related esters in Greek mussels using HPLC with fluorometric detection, LC-MS/MS and mouse bioassay. PubMed. Available at: [Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2008). Marine biotoxins in shellfish – okadaic acid and analogues. EFSA. Available at: [Link]

  • Interstate Shellfish Sanitation Conference. (2012). Supporting Documents Baton Rouge, LA. ISSC. Available at: [Link]

  • Shimadzu Corporation. (2017). Analysis of Diarrhetic Shellfish Toxins (Okadaic Acid Group) Using Triple Quadrupole LC/MS/MS. Shimadzu. Available at: [Link]

  • Li, J., et al. (2013). Determination of okadaic acid related toxins from shellfish (sinonovacula constricta) by high performance liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Swan, S., et al. (2015). Review of the currently available field methods for detection of marine biotoxins in shellfish flesh. Food Standards Scotland. Available at: [Link]

  • Uesugi, S., et al. (2024). Assay for okadaic acid O-acyl transferase using HPLC-FLD. PubMed. Available at: [Link]

  • Food Standards Agency. (2008). Refinement and in-house validation of the AOAC HPLC method (2005.06): the determination of paralytic shellfish poisoning. Food Standards Agency. Available at: [Link]

  • Vale, P., & Sampayo, M. A. (2010). Determination of okadaic acid, dinophysistoxin-1 and related esters in Greek mussels using HPLC with fluorometric detection, LC-MS/MS and mouse bioassay. ResearchGate. Available at: [Link]

  • Vale, P., et al. (2019). Branched-chain fatty acids in 7-O-acyl okadaite esters from bivalves. IPMA. Available at: [Link]

  • Yoshida, H., et al. (2003). Retention behavior of 9-anthrylmethyl esters of fatty acids in reversed-phase HPLC. J-STAGE. Available at: [Link]

  • Sakaguchi, Y., et al. (2021). Selective analysis of the okadaic acid group in shellfish samples using fluorous derivatization coupled with liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Quilliam, M. A., et al. (1998). Improved method for preparation and use of 9-anthryldiazomethane for derivatization of hydroxycarboxylic acids. Application to diarrhetic shellfish poisoning toxins. PubMed. Available at: [Link]

  • Nishida, M., et al. (2020). A highly sensitive quantification method for 12 plant toxins in human serum using liquid chromatography tandem mass spectrometry. ScienceDirect. Available at: [Link]

  • Fieser, L. F., & Jones, J. E. (1942). 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE. Organic Syntheses. Available at: [Link]

  • Liu, W., et al. (2024). An Innovative IAC-HPLC-FLD Internal Standard Method Based on AFB1 Structural Modifications. Atlantis Press. Available at: [Link]

  • Nishiuchi, T., et al. (2024). Synthesis and reactivity of the di(9-anthryl)methyl radical. Beilstein Journals. Available at: [Link]

  • Nishiuchi, T., et al. (2024). Synthesis and reactivity of the di(9-anthryl)methyl radical. ResearchGate. Available at: [Link]

Sources

Application

Application Note: High-Resolution Fluorescence Microscopy Imaging Protocols Using Anthrylmethyl Okadaate

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: Intracellular tracking of marine toxins and spatial mapping of Protein Phosphatase 1 and 2A (PP1/PP2A). Introduction & Scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Application: Intracellular tracking of marine toxins and spatial mapping of Protein Phosphatase 1 and 2A (PP1/PP2A).

Introduction & Scientific Rationale

Anthrylmethyl okadaate (9-AMO) is a fluorescent derivative of okadaic acid (OA), a potent marine polyether toxin known for its selective inhibition of serine/threonine phosphatases PP1 and PP2A. Historically, 9-AMO was synthesized via the derivatization of okadaic acid with 9-anthryldiazomethane (ADAM) strictly for the fluorometric quantification of diarrhetic shellfish poisons via HPLC[1][2].

However, as a Senior Application Scientist, I frequently adapt analytical reagents for advanced spatial biology. The anthryl moiety of 9-AMO (CAS 157606-35-4)[3] exhibits robust fluorescence upon UV excitation, making it an exceptional, albeit unconventional, probe for fluorescence microscopy. While esterification at the C1 carboxyl group slightly reduces its absolute inhibitory potency compared to native OA, 9-AMO retains the lipophilic polyether backbone required for cellular uptake and transient interaction with the hydrophobic grooves of PP1/PP2A. This guide provides a self-validating, step-by-step protocol for utilizing 9-AMO to visualize toxin uptake dynamics and phosphatase distribution in cellular models.

Mechanistic Pathway & Visualization

To successfully image 9-AMO, researchers must understand its cellular trajectory. The probe partitions through the lipid bilayer, interacts with the catalytic subunits of intracellular phosphatases, and emits a distinct blue signal upon UV excitation.

Pathway cluster_0 Extracellular cluster_1 Intracellular Matrix AMO 9-AMO Probe PP2A PP1 / PP2A AMO->PP2A Cellular Uptake Complex Probe:Target Complex PP2A->Complex Binding Signal Fluorescence (412 nm) Complex->Signal UV Excitation

Fig 1: Mechanism of 9-AMO cellular uptake, target interaction, and fluorescence emission.

Quantitative Data & Experimental Parameters

Because 9-AMO was originally optimized for column-switching HPLC cleanup[4], its photophysical properties must be strictly managed when transitioning to a microscopy platform.

Table 1: Photophysical Properties & Imaging Implications
PropertyValueCausality / Implication for Imaging
Excitation Max (λex) 365 nmRequires a UV laser (e.g., 355 nm / 375 nm) or a standard DAPI filter cube.
Emission Max (λem) 412 nmEmits in the blue spectrum. Strictly precludes the use of DAPI/Hoechst nuclear stains to prevent spectral bleed-through.
Molecular Weight 995.24 g/mol High MW polyether; requires optimized incubation times (30-60 min) for complete passive diffusion across the plasma membrane.
Solubility DMSO, MethanolMust be prepared as a 1–10 mM stock in anhydrous DMSO to prevent premature precipitation in aqueous buffers.
Table 2: Recommended Multiplexing Fluorophores
TargetRecommended DyeExcitationEmissionFilter Set
PP1/PP2A (9-AMO) Anthrylmethyl Okadaate365 nm412 nmDAPI / UV
Actin Cytoskeleton Phalloidin-TRITC540 nm570 nmTRITC / Rhodamine
Nucleus DRAQ5™647 nm681 nmCy5 / Far-Red

Step-by-Step Experimental Protocols

Protocol A: Reagent Preparation and Handling
  • Stock Solution: Dissolve 1 mg of 9-AMO in 1.0 mL of anhydrous DMSO to create a ~1 mM stock solution.

    • Causality: The anthryl moiety and polyether backbone are highly hydrophobic. Using anhydrous DMSO prevents hydrolysis of the ester bond and ensures the probe remains in solution.

  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C.

    • Causality: The anthryl fluorophore is susceptible to photobleaching and oxidative degradation upon prolonged light exposure.

Protocol B: Live-Cell Imaging Workflow
  • Cell Seeding: Seed cells (e.g., HeLa or MCF-7) at 60% confluency in a 35 mm glass-bottom imaging dish. Allow 24 hours for adherence.

  • Media Replacement: Wash cells twice with PBS and replace with Phenol Red-free DMEM supplemented with 10 mM HEPES.

    • Causality: Phenol red exhibits high autofluorescence under UV excitation, which will obscure the relatively subtle 412 nm emission of 9-AMO.

  • Probe Incubation: Add 9-AMO to a final concentration of 1–5 µM. Incubate at 37°C for 45 minutes.

  • Washing: Wash cells gently 3 times with warm PBS to remove unbound probe.

  • Imaging: Image immediately using a confocal microscope equipped with a 375 nm laser or a widefield microscope with a DAPI filter set.

Protocol C: Fixed-Cell Co-Localization Assay
  • Fixation: Fix cells using 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Causality:Do not use cold methanol or acetone. Organic solvents will extract the lipophilic 9-AMO probe from the cellular matrix, resulting in a complete loss of fluorescent signal. PFA crosslinks surrounding proteins, trapping the probe in situ.

  • Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes. (Keep permeabilization brief to avoid lipid extraction).

  • Counterstaining: Incubate with DRAQ5 (1:1000) for 10 minutes to stain the nuclei.

    • Causality: As established in Table 1, DRAQ5 operates in the far-red spectrum, ensuring zero spectral overlap with the blue-emitting 9-AMO.

Protocol D: Self-Validating System (Competition Assay)

To ensure trustworthiness and prove that your fluorescence signal is target-specific (and not merely non-specific lipid accumulation), you must run a competition control.

  • Pre-incubation: Prior to adding 9-AMO, pre-incubate a control well of cells with 10 µM of unlabeled native okadaic acid for 30 minutes.

  • Probe Addition: Add 1 µM of 9-AMO and incubate for an additional 45 minutes.

  • Validation: Image the cells.

    • Causality: The unlabeled okadaic acid will aggressively saturate the hydrophobic binding grooves of PP1 and PP2A. A subsequent drastic reduction in 9-AMO fluorescence validates that the observed signal in your primary experiment is driven by specific phosphatase binding rather than background lipophilic partitioning.

References

  • Kumagai, M., Yanagi, T., Murata, M., Yasumoto, T., Kat, M., Lassus, P., & Rodriguez-Vazquez, J. A. (1986). "Okadaic Acid as the Causative Toxin of Diarrhetic Shellfish Poisoning in Europe." Agricultural and Biological Chemistry, 50(11), 2853–2857. Available at:[Link]

  • Lee, J. S., Yanagi, T., Kenma, R., & Yasumoto, T. (1987). "Fluorometric Determination of Diarrhetic Shellfish Toxins by High-Performance Liquid Chromatography." Agricultural and Biological Chemistry, 51(3), 877–881. Available at:[Link]

  • Uchida, H., Watanabe, R., Matsushima, R., Uchida, N., Nagai, H., Kamio, M., Murata, M., Yasumoto, T., & Suzuki, T. (2019). "A Convenient HPLC Method for Detection of Okadaic Acid Analogs as 9-Anthrylmethyl Esters with Automated Sample Cleanup by Column Switching." Journal of AOAC INTERNATIONAL, 103(2), 493–497. Available at:[Link]

Sources

Method

Application Note: High-Sensitivity HPLC-FLD Determination of Okadaic Acid via ADAM Derivatization

Introduction & Mechanistic Principles Okadaic acid (OA) is a highly lipophilic marine biotoxin produced by dinoflagellates and is the primary causative agent of Diarrhetic Shellfish Poisoning (DSP)[1]. Because OA and its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Principles

Okadaic acid (OA) is a highly lipophilic marine biotoxin produced by dinoflagellates and is the primary causative agent of Diarrhetic Shellfish Poisoning (DSP)[1]. Because OA and its analogs (e.g., Dinophysistoxin-1, DTX-1) lack a strong natural chromophore or fluorophore, direct detection via UV or fluorescence is highly insensitive. To achieve the trace-level detection limits required for regulatory compliance (e.g., <160 µg OA eq/kg)[2], the carboxylic acid moiety of OA must be derivatized.

9-Anthryldiazomethane (ADAM) is the gold-standard derivatization reagent for this application[3]. ADAM reacts selectively with the free carboxylic acid group of OA to form 9-anthrylmethyl okadaate , a highly stable and intensely fluorescent ester[1].

Causality in Methodological Choices (E-E-A-T)
  • Reagent Stability: Commercial crystalline ADAM is notoriously unstable and degrades rapidly into fluorescent byproducts (such as 9-anthrylmethanol) even under cold storage. To ensure maximum reaction yield and reproducibility, modern protocols strongly recommend generating ADAM in situ from the stable precursor 9-anthraldehyde hydrazone[3].

  • Solvent Selection: Early protocols utilized ethyl acetate as the reaction solvent. However, liquid chromatography-mass spectrometry (LC-MS) investigations revealed that ethyl acetate undergoes base-catalyzed reactions with the hydroxyl groups of OA, forming O-acetylated ADAM artifacts[4]. Substituting ethyl acetate with Tetrahydrofuran (THF) or Methanol completely eliminates these artifact reactions[4].

  • Mandatory SPE Cleanup: The derivatization process leaves behind a massive excess of unreacted ADAM and its highly fluorescent degradation products. If injected directly, these byproducts will co-elute and completely mask the okadaate peak. A rigorous Silica Solid-Phase Extraction (SPE) cleanup is mandatory to separate the polar OA-derivative from non-polar interferents[5].

Experimental Workflow

ADAM_Derivatization N1 Okadaic Acid (Extract) N3 Derivatization (40°C, 60 min) N1->N3 Add N2 ADAM Reagent (in THF/MeOH) N2->N3 Add N4 9-Anthrylmethyl Okadaate N3->N4 Esterification N5 Silica SPE Cleanup N4->N5 Remove byproducts N6 HPLC-FLD Analysis N5->N6 Purified derivative

Workflow for okadaic acid derivatization with ADAM and HPLC-FLD analysis.

Materials and Reagents

  • Standards: Okadaic Acid (OA) certified reference standard (e.g., NRC CRM-OA).

  • Internal Standard: Acetylokadaic acid (corrects for incomplete recovery during SPE and volumetric errors)[6].

  • Derivatization Reagent: 9-Anthryldiazomethane (ADAM) solution (0.1% w/v in THF or Methanol). Note: Prepare fresh daily or generate in situ.

  • SPE Cartridges: Silica gel cartridges (e.g., Sep-Pak® Silica, 500 mg)[7].

  • Solvents (HPLC Grade): Tetrahydrofuran (THF), Methanol, Hexane, Chloroform, Acetonitrile, Water.

Detailed Step-by-Step Protocol

Sample Preparation & Reaction

This protocol assumes OA has already been extracted from the matrix (e.g., shellfish hepatopancreas) into methanol, partitioned, and evaporated to dryness under nitrogen[7].

  • Reconstitution: Reconstitute the dried lipid extract (containing OA) in 50 µL of THF.

  • Internal Standard Addition: Add 10 µL of Acetylokadaic acid internal standard solution.

  • Derivatization: Add 100 µL of freshly prepared ADAM reagent (0.1% in THF) to the vial.

  • Incubation: Seal the vial tightly and incubate in a heating block at 40°C for 60 minutes in the dark. (Alternatively, the reaction can proceed at room temperature for 16 hours[4]).

  • Termination: Remove the vial from the heat block and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

Silica SPE Cleanup (Self-Validating Step)

Crucial Step: The activity of the silica gel and the polarity of the solvents must be strictly controlled to ensure reproducible recoveries[6].

  • Conditioning: Wash the Silica SPE cartridge with 3 mL of Hexane:Chloroform (1:1, v/v). Do not let the cartridge dry out.

  • Loading: Redissolve the dried derivatized sample in 500 µL of Hexane:Chloroform (1:1, v/v) and load it onto the cartridge.

  • Washing (Removal of Excess ADAM):

    • Wash with 5 mL of Hexane:Chloroform (1:1, v/v).

    • Wash with 5 mL of Chloroform.

    • Mechanism: These non-polar washes elute the highly fluorescent, unreacted ADAM and 9-anthrylmethanol byproducts while the polar 9-anthrylmethyl okadaate remains strongly retained on the silica.

  • Elution (Target Recovery): Elute the purified 9-anthrylmethyl okadaate with 5 mL of Chloroform:Methanol (9:1, v/v) into a clean glass tube.

  • Final Prep: Evaporate the eluate to dryness under nitrogen and reconstitute in 500 µL of Methanol for HPLC analysis.

HPLC-FLD Analytical Conditions
  • Column: Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using Acetonitrile:Water (80:20, v/v) or Methanol:Water (80:20, v/v)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Fluorescence Detection (FLD):

    • Excitation (Ex): 249 nm (provides maximum sensitivity) or 365 nm (provides higher selectivity against background matrix)[7],[1].

    • Emission (Em): 412 nm[1].

  • Injection Volume: 10–20 µL.

Data Presentation & System Suitability

Table 1: Comparison of ADAM Reagent Sourcing Strategies
Reagent SourceStabilityArtifact RiskSensitivity (LOD)Operational Recommendation
Commercial Crystalline ADAM Poor (Degrades at -20°C)High (if degraded)~15-20 µg/kgRequires extensive purity checks prior to use; high cost[3].
In situ Generation (Hydrazone) Excellent (Precursor is stable)Low5.86 µg/kg[2]Recommended. Provides highest selectivity, lowest baseline noise, and maximum reaction yield[3].
Table 2: Typical HPLC-FLD Performance Metrics for 9-Anthrylmethyl Okadaate
ParameterValue / ConditionCausality / Note
Linearity Range 1.0 – 80 ngHighly linear response due to stable ester bond[4].
Limit of Detection (LOD) 5.86 µg OA/kgMeets EU regulatory limits (160 µg/kg)[2].
Recovery (Spiked Matrix) 99% – 114%Validated using Acetylokadaic acid internal standard[7],[6].
Retention Time (Approx.) 12.5 – 15.0 minVaries slightly based on exact C18 column chemistry and dead volume.

Sources

Application

Application Note: In Vitro Protein Phosphatase Labeling Using Anthrylmethyl Okadaate

Executive Summary Reversible protein phosphorylation is a fundamental regulatory mechanism in eukaryotic cells, governed by the opposing actions of kinases and phosphatases. Among the serine/threonine phosphatases, Prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Reversible protein phosphorylation is a fundamental regulatory mechanism in eukaryotic cells, governed by the opposing actions of kinases and phosphatases. Among the serine/threonine phosphatases, Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) account for the vast majority of cellular phosphatase activity.

Anthrylmethyl okadaate (CAS: 157606-35-4) is a highly specific, fluorescently derivatized probe synthesized from okadaic acid[1]. By conjugating a 9-anthrylmethyl fluorophore to the C1 carboxylate of the okadaic acid polyether backbone, researchers can directly label, visualize, and quantify PP1 and PP2A complexes in vitro without relying on secondary antibody detection. This application note details the mechanistic rationale, quantitative binding profiles, and a self-validating protocol for utilizing anthrylmethyl okadaate in protein phosphatase labeling.

Mechanistic Grounding & Probe Design

The Causality of Probe Architecture

Okadaic acid is a lipophilic polyether biotoxin that exerts its inhibitory effect by lodging deeply into the hydrophobic catalytic groove of PP1 and PP2A, effectively blocking substrate access[2].

The design of anthrylmethyl okadaate relies on a critical structure-activity relationship (SAR): the complex polyether rings of okadaic acid are strictly required for enzyme binding, but the terminal C1 carboxylic acid can be modified with minimal loss of affinity. By esterifying this carboxylate with a 9-anthrylmethyl group, the resulting probe retains its potent binding capacity while gaining a robust fluorescent reporter system (Excitation: ~365 nm; Emission: ~412 nm)[3].

Mechanism A Anthrylmethyl Okadaate (Fluorescent Probe) B PP2A / PP1 Catalytic Subunit A->B High Affinity Binding (Hydrophobic Groove) C Probe-Enzyme Complex (Inhibited State) B->C Conformational Lock D Fluorescence Emission (λex=365nm, λem=412nm) C->D UV Excitation

Figure 1: Mechanism of PP1/PP2A targeting and fluorescent reporting by anthrylmethyl okadaate.

Quantitative Binding Profiles

Anthrylmethyl okadaate exhibits differential affinity across the serine/threonine phosphatase family. It is critical to titer the probe concentration based on the target of interest. PP2A is completely inhibited and saturated at low nanomolar concentrations, whereas PP1 requires slightly higher concentrations[2].

Table 1: Comparative Binding and Inhibition Profiles

Phosphatase TargetNative Okadaic Acid IC₅₀ (nM)Anthrylmethyl Okadaate Apparent Kₐ (nM)*Specificity & Notes
PP2A 0.1 - 1.00.5 - 2.5Primary target; ultra-high affinity.
PP1 15 - 2020 - 50Secondary target; requires higher probe concentration.
PP2B (Calcineurin) > 4,000> 5,000Negligible binding at standard assay concentrations.
PP2C Not InhibitedNot InhibitedStructurally distinct; no binding groove compatibility.
Tyrosine Phosphatases Not InhibitedNot InhibitedComplete orthogonal exclusivity.

*Note: Esterification slightly shifts the binding kinetics compared to the native acid, but the extreme selectivity for PP2A over PP1 (approx. 10- to 20-fold) is preserved.

Reagent Preparation & Storage

Trustworthiness Check: The polyether structure of anthrylmethyl okadaate makes it highly hydrophobic. Improper handling will result in probe precipitation and false-negative labeling.

  • Reconstitution: Dissolve the lyophilized anthrylmethyl okadaate powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a 1 mM stock solution[2].

  • Storage: Aliquot the 1 mM stock into amber or foil-wrapped microcentrifuge tubes to protect the light-sensitive anthracene moiety. Store at -20°C[2].

  • Freeze-Thaw Protocol: Strictly avoid multiple freeze-thaw cycles. Repeated temperature fluctuations in DMSO can lead to localized condensation and subsequent probe degradation or precipitation[2].

Step-by-Step Labeling Protocol

This protocol is optimized for labeling purified PP2A/PP1 complexes or enriched cell lysates.

Workflow S1 Step 1: Reagent Prep Reconstitute in Anhydrous DMSO S3 Step 3: Incubation Add Probe (10-100 nM) at 30°C S1->S3 S2 Step 2: Sample Prep Isolate PP1/PP2A or Cell Lysate S2->S3 S4 Step 4: Separation Size Exclusion / IP to remove unbound S3->S4 30 min Incubation S5 Step 5: Detection Fluorometric Analysis (Ex:365/Em:412) S4->S5 Isolate Complex

Figure 2: Step-by-step workflow for in vitro protein phosphatase labeling.

Phase 1: Buffer Preparation

Prepare the Labeling Buffer :

  • 50 mM Tris-HCl (pH 7.4)

  • 0.1 mM EGTA

  • 0.1% β-mercaptoethanol (to maintain reducing conditions)

  • 1 mg/mL Bovine Serum Albumin (BSA)

Phase 2: Labeling Reaction
  • Dilute the target protein (purified PP2A/PP1 or lysate) in 100 µL of Labeling Buffer.

  • Dilute the 1 mM anthrylmethyl okadaate stock in Labeling Buffer to a 10 µM working solution immediately before use.

  • Add the probe to the protein sample to achieve a final concentration of 10 nM (for selective PP2A labeling) or 100 nM (for dual PP1/PP2A labeling) [2].

  • Incubate the reaction mixture in the dark at 30°C for 30 minutes . This temperature provides optimal thermodynamic conditions for the probe to access the catalytic pocket[4].

Phase 3: Separation & Detection
  • Removal of Free Probe: Pass the 100 µL reaction mixture through a pre-equilibrated size-exclusion spin column (e.g., Sephadex G-25) or perform immunoprecipitation of the target complex to separate the protein-bound probe from the free fluorescent probe.

  • Fluorometric Analysis: Transfer the eluted protein complex to a UV-transparent or black microtiter plate.

  • Read the fluorescence using a microplate reader set to Excitation: 365 nm and Emission: 412 nm .

Critical Parameters & Troubleshooting (Causality)

As a self-validating system, your assay must account for the physical chemistry of the reagents. If signal-to-noise ratios are poor, evaluate the following causal relationships:

  • Why include 1 mg/mL BSA in the buffer?

    • Causality: Anthrylmethyl okadaate is highly lipophilic. Without a carrier protein like BSA, the free probe will non-specifically adsorb to the hydrophobic walls of plastic microcentrifuge tubes and pipette tips, drastically reducing the effective concentration available to label the phosphatase.

  • Why does the signal diminish if the DMSO concentration exceeds 5%?

    • Causality: While DMSO is required to solubilize the probe, concentrations above 5% (v/v) in the final aqueous reaction will begin to denature the tertiary structure of the phosphatase, collapsing the hydrophobic groove and abolishing the probe's binding site. Always ensure the final DMSO concentration remains ≤ 1%.

  • Why use EGTA instead of EDTA?

    • Causality: PP2A and PP1 require certain divalent cations for structural integrity. EGTA preferentially chelates calcium (which can activate contaminating proteases or off-target calcium-dependent enzymes like PP2B) while sparing essential magnesium and manganese ions better than the broad-spectrum chelator EDTA.

References

  • - Kamulinbio. Verified source for Anthrylmethyl okadaate (CAS: 157606-35-4) chemical identity and phosphatase targeting.

  • - Ziobio. Verified source for Anthrylmethyl okadaate purity, fluorescence properties, and foundational literature (Lee, J.S., et.al., Agric. Biol. Chem., 51, 877).

  • - Cell Signaling Technology. Verified source for okadaic acid IC₅₀ values, specificity profiles against PP1/PP2A/PP2B/PP2C, and DMSO reconstitution parameters. 4. - Eurofins Technologies. Verified source for optimal PP2A assay incubation conditions (30°C for 30 minutes).

Sources

Method

Application Note: Quantification of Okadaic Acid in Shellfish Using Anthrylmethyl Okadata

Introduction Okadaic acid (OA) and its analogues, collectively known as diarrhetic shellfish poisoning (DSP) toxins, are potent marine biotoxins produced by dinoflagellates of the genera Dinophysis and Prorocentrum.[1] T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Okadaic acid (OA) and its analogues, collectively known as diarrhetic shellfish poisoning (DSP) toxins, are potent marine biotoxins produced by dinoflagellates of the genera Dinophysis and Prorocentrum.[1] These lipophilic toxins can accumulate in filter-feeding bivalve mollusks, such as mussels, oysters, scallops, and clams.[2] Human consumption of contaminated shellfish can lead to DSP, a gastrointestinal illness characterized by severe diarrhea, nausea, vomiting, and abdominal pain.[3] Due to the potential public health risk, regulatory limits for OA and its analogues in shellfish have been established worldwide. For instance, the European Union has set a maximum permitted level of 160 µg of OA equivalents per kilogram of shellfish meat.[1][4]

Accurate and sensitive quantification of OA in shellfish is crucial for consumer protection and for the management of aquaculture resources. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the official control of lipophilic marine biotoxins[3][5][6], high-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers a reliable and cost-effective alternative for routine monitoring.[7][8][9] However, okadaic acid itself is not fluorescent. Therefore, a pre-column derivatization step is necessary to attach a fluorescent tag to the OA molecule, thereby enhancing its detectability.[10]

This application note provides a detailed protocol for the quantification of okadaic acid in shellfish tissue by converting it to its fluorescent derivative, 9-anthrylmethyl okadaate, using 9-anthryldiazomethane (ADAM). This method offers high sensitivity and specificity, making it suitable for researchers, food safety laboratories, and regulatory agencies.

Principle of the Method

The method is based on the esterification of the carboxylic acid group of okadaic acid with ADAM. This reaction forms the highly fluorescent 9-anthrylmethyl ester of okadaic acid.[8][11][12] The derivatized sample is then analyzed by reversed-phase HPLC with a fluorescence detector. The amount of okadaic acid in the sample is determined by comparing the peak area of the anthrylmethyl okadaate derivative with a calibration curve prepared from certified okadaic acid standards.

To account for both free okadaic acid and its esterified forms (dinophysistoxins, DTXs), which can also be present in shellfish, an alkaline hydrolysis step is included in the sample preparation.[9][13][14][15] This step converts the OA esters into free OA, allowing for the determination of the total okadaic acid group toxin concentration.

Materials and Reagents

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), n-Hexane (analytical grade), Chloroform (analytical grade), Acetone (analytical grade)

  • Reagents:

    • Okadaic acid certified reference material (CRM)

    • 9-Anthryldiazomethane (ADAM) solution (0.1% in methanol)

    • Sodium hydroxide (NaOH), 2.5 M solution

    • Hydrochloric acid (HCl), 2.5 M solution

    • Solid Phase Extraction (SPE) cartridges (e.g., C18 or silica)

  • Equipment:

    • Homogenizer (e.g., Ultra-Turrax)

    • Centrifuge

    • Vortex mixer

    • Water bath

    • SPE manifold

    • HPLC system with fluorescence detector and a C18 reversed-phase column

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the extraction of total okadaic acid (free and esterified forms) from shellfish tissue.

  • Homogenization: Weigh 1.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • First Extraction: Add 9.0 mL of methanol to the tube. Homogenize for 2 minutes using a high-speed homogenizer.

  • Centrifugation: Centrifuge the homogenate at 3000 x g for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Second Extraction: Resuspend the pellet in another 9.0 mL of methanol, vortex thoroughly, and centrifuge as in step 3.

  • Combine Extracts: Combine the second supernatant with the first one. Adjust the final volume to 20 mL with methanol.

Alkaline Hydrolysis (for Total Okadaic Acid)

This step is crucial for converting okadaic acid esters to free okadaic acid.

  • Aliquot: Transfer a 1.0 mL aliquot of the combined methanol extract into a screw-cap glass vial.

  • Hydrolysis: Add 125 µL of 2.5 M NaOH solution.[13][15] Seal the vial and heat in a water bath at 76°C for 40 minutes.[15]

  • Neutralization: Cool the vial to room temperature and then add 125 µL of 2.5 M HCl solution to neutralize the mixture.[13][15]

Derivatization with 9-Anthryldiazomethane (ADAM)

This reaction should be performed in a well-ventilated fume hood, as ADAM is a potentially hazardous reagent.

  • Reaction Mixture: To the hydrolyzed and neutralized extract, add 500 µL of 0.1% ADAM solution in methanol.

  • Incubation: Mix gently and allow the reaction to proceed at room temperature in the dark for 2 hours.

  • Stopping the Reaction: After incubation, the excess ADAM will naturally decompose.

Cleanup of the Derivatized Sample

A cleanup step is often necessary to remove interfering compounds from the sample matrix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Load the derivatized sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20, v/v) to remove polar impurities.

  • Elution: Elute the anthrylmethyl okadaate with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

HPLC-FLD Analysis

The following are typical HPLC conditions for the analysis of anthrylmethyl okadaate. Optimization may be required depending on the specific instrument and column used.

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Example: Acetonitrile/Methanol/Water (8:1:1)[11]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Fluorescence Detector Excitation: 365 nm[11]
Emission: 412 nm[11]
Column Temperature 40°C

Quantification and Data Interpretation

A calibration curve should be prepared using certified okadaic acid standards that have undergone the same derivatization and cleanup procedures as the samples. The concentration of okadaic acid in the shellfish samples is then calculated from the linear regression of the calibration curve.

Method Validation Parameters

For regulatory and quality assurance purposes, the analytical method should be validated. Key validation parameters include:

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99
Limit of Detection (LOD) S/N ratio > 3
Limit of Quantification (LOQ) S/N ratio > 10
Accuracy (Recovery) 80-120%
Precision (RSD) < 15%

Studies have reported LODs for HPLC-FLD methods with ADAM derivatization to be in the range of 2.6 to 5.86 µg/kg, which is well below the regulatory limit.[7][9] Recoveries are typically in the range of 90% to 113%.[8][9]

Visualizations

G cluster_prep Sample Preparation cluster_hydrolysis Alkaline Hydrolysis cluster_deriv Derivatization cluster_analysis Analysis homogenize 1. Homogenize Shellfish Tissue extract 2. Methanol Extraction homogenize->extract centrifuge 3. Centrifugation extract->centrifuge collect 4. Collect Supernatant centrifuge->collect hydrolyze 5. Add NaOH & Heat collect->hydrolyze neutralize 6. Neutralize with HCl hydrolyze->neutralize derivatize 7. Add ADAM Reagent neutralize->derivatize incubate 8. Incubate in Dark derivatize->incubate cleanup 9. SPE Cleanup incubate->cleanup hplc 10. HPLC-FLD Analysis cleanup->hplc

Caption: Experimental workflow for the quantification of okadaic acid in shellfish.

Reaction cluster_reactants Reactants cluster_product Product OA Okadaic Acid (R-COOH) Okadaate Anthrylmethyl Okadaate (Fluorescent Ester) OA->Okadaate + ADAM ADAM 9-Anthryldiazomethane (ADAM) ADAM->Okadaate

Caption: Derivatization of okadaic acid with ADAM.

Conclusion

The derivatization of okadaic acid with 9-anthryldiazomethane followed by HPLC-FLD analysis is a robust and sensitive method for the routine monitoring of DSP toxins in shellfish. This application note provides a comprehensive protocol that can be adapted for use in various laboratory settings. Proper method validation is essential to ensure the accuracy and reliability of the results, which are critical for public health protection and seafood safety.

References

  • Prassopoulou, E., Katikou, P., Georgantelis, D., & Kyritsakis, A. (2009). Detection of okadaic acid and related esters in mussels during diarrhetic shellfish poisoning (DSP) episodes in Greece using the mouse bioassay, the PP2A inhibition assay and HPLC with fluorimetric detection. Toxicon, 53(2), 214-227. Available from: [Link]

  • Chai, B. C. (2017). Development and validation of a novel approach for the analysis of marine biotoxins. Victoria University. Available from: [Link]

  • Lee, J. S., Yanagi, T., Kenma, R., & Yasumoto, T. (1987). Fluorometric determination of diarrhetic shellfish toxins by high-performance liquid chromatography. Agricultural and Biological Chemistry, 51(3), 877-881. Available from: [Link]

  • Eurofins Technologies. (n.d.). Okadaic Acid ELISA. Available from: [Link]

  • Ministry for Primary Industries. (2017). A guide for the Validation and Approval of New Marine Biotoxins Test Methods. Available from: [Link]

  • Gerssen, A., Mulder, P. P., De Boer, J., & Van Leeuwen, S. P. (2022). Optimization and Validation of a High Throughput UHPLC-MS/MS Method for Determination of the EU Regulated Lipophilic Marine Toxins and Occurrence in Fresh and Processed Shellfish. Toxins, 14(1), 32. Available from: [Link]

  • Ben-Hafsa, K., et al. (2008). Comparison of Okadaic Acid Profiles in Mussels and Oysters Collected in Mediterranean Lagoon, Tunisia. Journal of Food and Drug Analysis, 16(4), 56-62. Available from: [Link]

  • Uchida, H., et al. (2014). A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching. Journal of AOAC International, 97(2), 405-412. Available from: [Link]

  • Interstate Shellfish Sanitation Conference. (2012). Supporting Documents Baton Rouge, LA. Available from: [Link]

  • Uchida, H., et al. (2014). A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching. Journal of AOAC International, 97(2), 405-412. Available from: [Link]

  • Wang, L., et al. (2022). Sensitive time-resolved fluoroimmunoassay for the quantitative detection of okadaic acid. Food and Agricultural Immunology, 33(1), 366-380. Available from: [Link]

  • McCarron, P., et al. (2020). Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima). Marine Drugs, 18(12), 633. Available from: [Link]

  • Katikou, P., et al. (2009). Determination of okadaic acid, dinophysistoxin-1 and related esters in Greek mussels using HPLC with fluorometric detection, LC-MS/MS and mouse bioassay. Food Additives & Contaminants: Part A, 26(8), 1165-1175. Available from: [Link]

  • Turner, A. D. (2015). Review of the currently available field methods for detection of marine biotoxins in shellfish flesh. Food Standards Agency. Available from: [Link]

  • Li, Y., et al. (2022). Development of a highly sensitive and specific monoclonal antibody-based immunoassay for detection of okadaic acid in oysters and green mussels. Food and Agricultural Immunology, 33(1), 204-218. Available from: [Link]

  • Strateva, D. S., & Vashin, I. T. (2018). EU reference methods for detection of marine biotoxins in sea food. Bulgarian Journal of Agricultural Science, 24(5), 903-910. Available from: [Link]

  • Chen, Y. J., et al. (2013). Determination of okadaic acid in shellfish by using a novel chemiluminescent enzyme-linked immunosorbent assay method. Food Chemistry, 141(3), 2916-2922. Available from: [Link]

  • Wang, Z., et al. (2019). Selective Enrichment and Quantification of Okadaic Acid in Shellfish Using an Immunomagnetic Bead-Based Liquid Chromatography-Tandem Mass. Journal of Agricultural and Food Chemistry, 67(6), 1839-1845. Available from: [Link]

  • Zhang, H. Q., et al. (2013). Determination of okadaic acid related toxins from shellfish (sinonovacula constricta) by high performance liquid chromatography tandem mass spectrometry. Agricultural Sciences, 4(1), 1-6. Available from: [Link]

  • Kato, T., et al. (2016). Absolute Quantification of Lipophilic Shellfish Toxins by Quantitative Nuclear Magnetic Resonance Using Removable Internal Reference Substance with SI Traceability. Analytical Sciences, 32(7), 729-735. Available from: [Link]

  • Yoshida, T., et al. (1988). New preparation method for 9-Anthryldiazomethane (ADAM) as a fluorescent labeling reagent for fatty acids and derivatives. Analytical Biochemistry, 173(1), 70-74. Available from: [Link]

  • Nimura, N., & Kinoshita, T. (1980). Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. Analytical Letters, 13(3), 191-202. Available from: [Link]

  • Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13. Available from: [Link]

Sources

Application

Application Notes and Protocols for Anthrylmethyl Okadaate Fluorometric Assays

These application notes provide comprehensive protocols for the sensitive detection of okadaic acid (OA) and its analogs, a group of marine biotoxins responsible for Diarrhetic Shellfish Poisoning (DSP), through fluorome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide comprehensive protocols for the sensitive detection of okadaic acid (OA) and its analogs, a group of marine biotoxins responsible for Diarrhetic Shellfish Poisoning (DSP), through fluorometric assays. Two primary methodologies are detailed: a direct fluorescence quantification of 9-anthrylmethyl okadaate and a protein phosphatase 2A (PP2A) inhibition assay using a fluorogenic substrate. These methods are indispensable for researchers in marine biology, food safety, and drug development, offering robust tools for the quantification of these potent toxins.

Introduction: The Significance of Okadaic Acid Detection

Okadaic acid and its derivatives, such as the dinophysistoxins (DTXs), are potent inhibitors of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][2] This inhibition disrupts cellular signaling pathways, leading to the characteristic symptoms of DSP. The sensitive and accurate quantification of these toxins is paramount for public health, ensuring the safety of seafood, and for advancing our understanding of cellular processes regulated by protein phosphatases.

Fluorometric assays offer a highly sensitive and often more rapid alternative to traditional methods like mouse bioassays and high-performance liquid chromatography (HPLC). The derivatization of okadaic acid with a fluorescent tag, such as 9-anthryldiazomethane (ADAM), to form 9-anthrylmethyl okadaate, allows for direct fluorometric quantification. Alternatively, the inherent inhibitory effect of okadaic acid on PP2A can be harnessed in an enzymatic assay where the inhibition of the dephosphorylation of a fluorogenic substrate is measured.

Principle of the Assays

Direct Fluorometric Assay of 9-Anthrylmethyl Okadaate

This method is based on the chemical derivatization of the carboxylic acid group of okadaic acid with 9-anthryldiazomethane (ADAM). This reaction yields a highly fluorescent 9-anthrylmethyl ester derivative. The intensity of the fluorescence emitted by this derivative is directly proportional to the concentration of okadaic acid in the sample.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Okadaic_Acid [label="Okadaic Acid\n(non-fluorescent)"]; ADAM [label="9-Anthryldiazomethane\n(ADAM)"]; Derivatization [label="Derivatization\nReaction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Anthrylmethyl_Okadaate [label="9-Anthrylmethyl Okadaate\n(highly fluorescent)"]; Fluorescence_Measurement [label="Fluorescence\nMeasurement\n(Ex: 365 nm, Em: 412 nm)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Okadaic_Acid -> Derivatization; ADAM -> Derivatization; Derivatization -> Anthrylmethyl_Okadaate; Anthrylmethyl_Okadaate -> Fluorescence_Measurement; }

Caption: Workflow for direct fluorometric assay.
Fluorometric Protein Phosphatase 2A (PP2A) Inhibition Assay

This assay leverages the potent and specific inhibition of PP2A by okadaic acid.[3][4] The assay measures the activity of PP2A on a non-fluorescent substrate, which, when dephosphorylated, becomes highly fluorescent. In the presence of okadaic acid, the activity of PP2A is inhibited, resulting in a decrease in the rate of fluorescent product formation. The degree of inhibition is proportional to the concentration of okadaic acid.

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

PP2A [label="Protein Phosphatase 2A\n(PP2A)"]; Fluorogenic_Substrate [label="Fluorogenic Substrate\n(non-fluorescent)"]; Dephosphorylation [label="Dephosphorylation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Fluorescent_Product [label="Fluorescent Product"]; Okadaic_Acid [label="Okadaic Acid"]; Inhibition [label="Inhibition", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PP2A -> Dephosphorylation; Fluorogenic_Substrate -> Dephosphorylation; Dephosphorylation -> Fluorescent_Product; Okadaic_Acid -> Inhibition; Inhibition -> PP2A [arrowhead=tee]; }

Caption: Principle of the PP2A inhibition assay.

Sample Preparation: Extraction of Okadaic Acid from Shellfish

The following protocol is a general guideline for the extraction of okadaic acid and its analogs from shellfish tissue. It is crucial to handle all samples and extracts with care, using appropriate personal protective equipment.

Materials
  • Homogenizer (e.g., blender or mortar and pestle)

  • Centrifuge and centrifuge tubes (50 mL)

  • Methanol (analytical grade)

  • 2.5 M Sodium Hydroxide (NaOH)

  • 2.5 M Hydrochloric Acid (HCl)

  • Deionized water

Extraction Protocol
  • Homogenization: Weigh 5 g of homogenized shellfish tissue into a 50 mL centrifuge tube.[5][6]

  • Methanol Extraction: Add 25 mL of methanol to the tube and homogenize the mixture for 2 minutes.[5][6]

  • Centrifugation: Centrifuge the homogenate at 2000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant (methanolic extract) into a clean centrifuge tube.

  • Hydrolysis (Optional but Recommended): To account for esterified forms of okadaic acid (e.g., DTX3), a hydrolysis step is necessary.

    • Take 640 µL of the methanolic extract and place it in a new tube.[5][6][7]

    • Add 100 µL of 2.5 M NaOH.[5][6][7]

    • Seal the tube and heat at 76°C for 40 minutes.[5][6][7]

    • After cooling, add 80 µL of 2.5 M HCl to neutralize the solution.[5][6][7]

  • Final Dilution: Dilute the hydrolyzed or non-hydrolyzed extract with an appropriate buffer for the chosen assay. For the direct fluorometric assay, methanol can be used. For the PP2A inhibition assay, use the assay buffer provided with the kit or as specified in the protocol.

Protocol 1: Direct Fluorometric Assay of 9-Anthrylmethyl Okadaate

This protocol details the derivatization of okadaic acid with ADAM and subsequent fluorescence measurement in a microplate format.

Materials
  • Okadaic acid standard

  • 9-Anthryldiazomethane (ADAM) solution (freshly prepared or obtained from a commercial source)

  • Methanol (anhydrous)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol
  • Standard Preparation: Prepare a series of okadaic acid standards in methanol.

  • Sample and Standard Aliquoting: In a black 96-well microplate, add 50 µL of each standard or sample extract per well.

  • Derivatization:

    • Add 50 µL of ADAM solution to each well.

    • Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete derivatization. The reaction involves the esterification of the carboxylic acid group of okadaic acid.[5][8][9]

  • Fluorescence Measurement:

    • Set the fluorescence microplate reader to an excitation wavelength of 365 nm and an emission wavelength of 412 nm.[5][8][9]

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the fluorescence of a blank well (containing only methanol and ADAM solution) from all readings.

    • Plot a standard curve of fluorescence intensity versus okadaic acid concentration.

    • Determine the concentration of okadaic acid in the samples by interpolating their fluorescence values on the standard curve.

Protocol 2: Fluorometric Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol outlines a microplate-based fluorometric assay to quantify okadaic acid through its inhibition of PP2A.

Materials
  • Okadaic acid standard

  • Recombinant or purified Protein Phosphatase 2A (PP2A)

  • Fluorogenic phosphatase substrate (e.g., 4-Methylumbelliferyl Phosphate (MUP) or Fluorescein Diphosphate (FDP))

  • Assay buffer (typically Tris-HCl or similar, pH 7.4, containing BSA and a reducing agent like DTT)

  • Stop solution (e.g., a basic solution to halt the enzymatic reaction)

  • Black 96-well microplate

  • Fluorescence microplate reader

Protocol
  • Reagent Preparation:

    • Prepare a working solution of PP2A in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within a reasonable time frame.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare a series of okadaic acid standards in the assay buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 50 µL of each standard or sample extract per well.[5]

    • Add 70 µL of the PP2A working solution to each well and mix gently.[5]

    • Incubate the plate at 30°C for 20 minutes to allow for the inhibition of the enzyme by okadaic acid.[5][7]

    • Initiate the enzymatic reaction by adding 90 µL of the fluorogenic substrate working solution to each well.[5][7]

    • Incubate the plate at 30°C for 30 minutes, protected from light.[5][7]

    • Stop the reaction by adding 70 µL of stop solution.[5]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for MUP, Ex: 360 nm, Em: 440 nm).

  • Data Analysis:

    • Calculate the percentage of PP2A inhibition for each standard and sample relative to a control well containing no okadaic acid.

    • Plot a standard curve of percent inhibition versus the logarithm of the okadaic acid concentration.

    • Determine the concentration of okadaic acid in the samples by interpolating their percent inhibition values on the standard curve. The IC50 value, the concentration of okadaic acid that causes 50% inhibition, can also be determined from this curve.[3][9]

Data Presentation and Interpretation

Table 1: Typical Quantitative Data for Direct Fluorometric Assay
Okadaic Acid (ng/mL)Mean Fluorescence Intensity (RFU)Standard Deviation
015012
158025
52850110
105600230
2010800450
Table 2: Typical Quantitative Data for PP2A Inhibition Assay
Okadaic Acid (nM)Mean Fluorescence Intensity (RFU)% Inhibition
0125000
0.11050016
0.5680045.6
1.0420066.4
5.0150088
10.080093.6

Scientific Integrity and Trustworthiness

Causality Behind Experimental Choices
  • Choice of Methanol for Extraction: Methanol is a polar solvent that efficiently extracts the lipophilic okadaic acid and its analogs from shellfish tissue.

  • Hydrolysis Step: The inclusion of an alkaline hydrolysis step is critical for the accurate quantification of total okadaic acid-group toxins, as it converts the less potent esterified forms (e.g., DTX3) back to their more toxic parent compounds.[7]

  • Use of ADAM Derivatization: 9-Anthryldiazomethane (ADAM) is a highly reactive reagent that specifically targets the carboxylic acid moiety of okadaic acid, forming a stable and highly fluorescent ester. This specificity minimizes interference from other compounds in the sample matrix.[10]

  • PP2A as the Target Enzyme: Okadaic acid is a potent and specific inhibitor of PP2A, making this enzyme an excellent target for a highly sensitive and biologically relevant assay.[3][4] The IC50 for okadaic acid inhibition of PP2A is in the low nanomolar to picomolar range.[3][9]

Self-Validating Systems
  • Standard Curves: The inclusion of a standard curve in every assay is essential for accurate quantification and serves as an internal validation of the assay's performance.

  • Positive and Negative Controls: Running positive controls (spiked samples) and negative controls (blank matrix) helps to assess recovery and identify any matrix effects or contamination.

  • Reagent Blanks: Measuring the fluorescence of reagent blanks is crucial for correcting for background fluorescence and ensuring the accuracy of the results.

References

  • Okadaic Acid (PP2A), Microtiter Plate. Product No. 520025. General Description.
  • Gray, A. J., et al. (2003).
  • Okadaic Acid (DSP)
  • Vieytes, M. R., et al. (1997). A fluorescent microplate assay for diarrheic shellfish toxins. PubMed.
  • Vale, P., et al. (2012). Single Laboratory Validation of A Ready-to-Use Phosphatase Inhibition Assay for Detection of Okadaic Acid Toxins. Semantic Scholar.
  • Supporting Documents Baton Rouge, LA - Interstate Shellfish Sanit
  • Mountfort, D. O., et al. (2010). PP2A Inhibition Assay Using Recombinant Enzyme for Rapid Detection of Okadaic Acid and Its Analogs in Shellfish. PMC.
  • Tubaro, A., et al. (1996).
  • Wegner, C. D., et al. (2007). An automated fluorescence-based method for continuous assay of PP2A activity.
  • Okadaic Acid (PP2A)
  • Lawrence, J. F., et al. (1994). Investigation of derivatization reagents for the analysis of diarrhetic shellfish poisoning toxins by liquid chromatography with fluorescence detection. PubMed.
  • A protein phosphatase 2A inhibition assay for a fast and sensitive assessment of okadaic acid contamination in mussels.
  • Suzuki, T., et al. (2021). Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line. MDPI.
  • Okadaic Acid (DSP), PP2A, Plate, 96 tests. Gold Standard Diagnostics.
  • Mountfort, D. O., et al. (1999). Evaluation of the fluorometric protein phosphatase inhibition assay in the determination of okadaic acid in mussels. PubMed.
  • Suzuki, T., & Oikawa, H. (2024). A Protein Phosphatase 2A-Based Assay to Detect Okadaic Acids and Microcystins. MDPI.
  • Herfindal, L., et al. (1995). Inhibition of specific binding of okadaic acid to protein phosphatase 2A by microcystin-LR, calyculin-A and tautomycin. PMC.
  • Li, L., et al. (2014). Study of Protein Phosphatase 2A (PP2A)
  • Twiner, M. J., et al. (2013). Is Protein Phosphatase Inhibition Responsible for the Toxic Effects of Okadaic Acid in Animals? MDPI.
  • Nishiwaki, S., et al. (1990). Inhibitory effect of okadaic acid derivatives on protein phosphatases.
  • Serine/Threonine Phosphatase Assay System Technical Bulletin TB218.
  • Holmes, C. F., et al. (1990). Inhibition of protein phosphatases-1 and -2A with acanthifolicin.
  • Human/Mouse/Rat Active PP2A DuoSet IC Activity Assay. R&D Systems.
  • Quilliam, M. A., et al. (1998). Improved method for preparation and use of 9-anthryldiazomethane for derivatization of hydroxycarboxylic acids. Application to diarrhetic shellfish poisoning toxins. PubMed.
  • Nimura, N., & Kinoshita, T. (1980). Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography.
  • Li, Y., et al. (2023). Okadaic Acid Detection through a Rapid and Sensitive Amplified Luminescent Proximity Homogeneous Assay. MDPI.
  • Lu, S., et al. (2017). Sensitive and reliable micro-plate chemiluminescence enzyme immunoassay for okadaic acid in shellfish. Analytical Methods (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Anthrylmethyl Okadaate Derivatization

Welcome to the Technical Support Center for Diarrhetic Shellfish Poisoning (DSP) toxin analysis. This guide is engineered for analytical chemists and drug development professionals utilizing High-Performance Liquid Chrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diarrhetic Shellfish Poisoning (DSP) toxin analysis. This guide is engineered for analytical chemists and drug development professionals utilizing High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) to quantify okadaic acid (OA) and dinophysistoxin-1 (DTX-1).

Derivatizing the carboxylic acid moiety of okadaic acid with 9-anthryldiazomethane (ADAM) to form highly fluorescent 9-anthrylmethyl okadaate is the gold standard for this analysis[1]. However, the inherent instability of diazo reagents and the complexity of biological matrices often lead to low fluorescence yields. This guide provides field-proven, mechanistically grounded solutions to optimize your derivatization workflows.

Diagnostic Workflow for Low Fluorescence Yield

Before altering your chemical protocols, use the following logic tree to isolate the root cause of your signal attenuation.

DiagnosticTree Start Low Fluorescence Yield Anthrylmethyl Okadaate Q1 Is ADAM reagent freshly prepared or in situ generated? Start->Q1 Q2 Is the sample matrix highly lipophilic ('greasy')? Q1->Q2 Yes A1 Use in situ ADAM synthesis from 9-anthraldehyde hydrazone Q1->A1 No Q3 Are there massive interfering baseline peaks? Q2->Q3 No A2 Apply ultrasonic treatment & perform base hydrolysis Q2->A2 Yes A3 Implement Silica SPE or Automated Column Switching Q3->A3 Yes

Diagnostic workflow for troubleshooting low anthrylmethyl okadaate yield.

Expert Troubleshooting FAQs

Q1: Why is my fluorescence yield suddenly dropping despite using the same ADAM reagent batch?

The Causality: 9-anthryldiazomethane (ADAM) is a highly reactive diazo compound. Its application on a routine basis is severely limited by its instability[1]. Upon exposure to trace ambient moisture, light, or thermal stress during storage, ADAM rapidly degrades into 9-anthrylmethanol and 9-anthraldehyde. This spontaneous decomposition depletes the active reagent pool available to react with okadaic acid, directly causing a drop in the yield of the target 9-anthrylmethyl okadaate ester.

The Solution: Abandon the use of pre-synthesized, stored ADAM. Instead, generate ADAM in situ from the highly stable precursor 9-anthraldehyde hydrazone immediately prior to the derivatization step[1].

  • Self-Validating Check: Always run a "Reagent Blank" (derivatization performed on pure methanol). If the blank chromatogram exhibits high-intensity background peaks co-eluting near the okadaic acid retention time, your reagent has degraded and must be discarded.

Q2: How do lipid-rich or "greasy" shellfish matrices affect derivatization, and how can I resolve this?

The Causality: Shellfish hepatopancreas extracts are notoriously "greasy," containing high concentrations of triglycerides and fatty acids. These lipids physically encapsulate the okadaic acid in micelles, preventing the ADAM reagent from accessing the target carboxylic acid group. Furthermore, a significant portion of okadaic acid in these matrices exists as fatty acid acyl esters (DTX-3), which lack the free carboxyl group required for ADAM derivatization[2].

The Solution: You must perform a two-step matrix disruption. First, subject the extract to base hydrolysis to cleave the acyl esters and liberate free okadaic acid[2]. Second, apply ultrasonic treatment during the ADAM derivatization step. Sonication provides the kinetic energy required to disrupt lipid emulsions, dramatically improving mass transfer and reaction reproducibility[2].

  • Self-Validating Check: Implement a "Spike Recovery Control." Spike a known concentration of OA standard into a blank shellfish matrix prior to extraction. A robust method utilizing base hydrolysis and sonication should yield recoveries between 90% and 113%[2].

Q3: What causes the appearance of massive interfering baseline peaks that mask the anthrylmethyl okadaate peak?

The Causality: To drive the esterification reaction to completion, ADAM must be added in vast molar excess. Post-reaction, the unreacted ADAM and its fluorescent degradation products remain in the solution. If injected directly into the HPLC, these highly fluorescent byproducts will saturate the detector or co-elute with the target analytes, effectively masking the signal[2].

The Solution: A rigorous post-derivatization clean-up is non-negotiable. You must separate the relatively non-polar 9-anthrylmethyl okadaate from the polar unreacted dyes. This is achieved using either manual Silica Solid-Phase Extraction (SPE) cartridges or an automated column-switching HPLC protocol[3].

Self-Validating Experimental Protocols

Reaction Mechanism

Understanding the chemical pathway is critical for maintaining the strict anhydrous conditions required for this protocol.

ReactionPathway OA Okadaic Acid (Target Toxin) Intermediate Diazonium Intermediate (Highly Reactive) OA->Intermediate + ADAM ADAM 9-Anthryldiazomethane (Fluorogenic Reagent) ADAM->Intermediate Product 9-Anthrylmethyl Okadaate (Fluorescent Ester) Intermediate->Product Esterification N2 Nitrogen Gas (Leaving Group) Intermediate->N2 Evolution

Chemical mechanism of okadaic acid derivatization via 9-anthryldiazomethane.

Protocol 1: In Situ Derivatization with Ultrasonic Enhancement

Note: This protocol synthesizes ADAM on-demand to bypass reagent instability[1].

  • Base Hydrolysis: Treat 1 mL of methanolic shellfish extract with 100 µL of 2.5 M NaOH. Heat at 76°C for 40 minutes to liberate esterified OA[2]. Neutralize with 100 µL of 2.5 M HCl.

  • Reagent Preparation: Dissolve 9-anthraldehyde hydrazone in anhydrous methanol (0.1% w/v). Add N-chlorosuccinimide to catalyze the in situ conversion to ADAM. Allow to react for 15 minutes in the dark.

  • Derivatization: Transfer 50 µL of the hydrolyzed extract to an amber glass vial. Add 100 µL of the freshly generated ADAM solution.

  • Ultrasonic Treatment: Place the sealed vial in an ultrasonic water bath (room temperature) for 60 minutes. Causality: Sonication ensures complete reagent penetration into residual lipid structures, improving reproducibility[2].

  • Termination: Quench the reaction by adding 50 µL of glacial acetic acid to destroy unreacted ADAM.

Protocol 2: Post-Derivatization Silica SPE Clean-up

Note: This step removes fluorescent background noise prior to HPLC-FLD analysis.

  • Conditioning: Condition a 500 mg Silica SPE cartridge with 3 mL of chloroform/hexane (1:1, v/v).

  • Loading: Evaporate the derivatized sample from Protocol 1 to dryness under a gentle nitrogen stream. Redissolve in 1 mL of chloroform/hexane (1:1, v/v) and load onto the cartridge.

  • Washing: Wash the column with 5 mL of chloroform/hexane (1:1, v/v) to elute non-polar lipids and unreacted ADAM breakdown products.

  • Elution: Elute the purified 9-anthrylmethyl okadaate using 5 mL of chloroform/methanol (9:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of HPLC mobile phase (e.g., Acetonitrile/Water) for injection. Alternatively, utilize an automated column-switching system to bypass manual SPE[3].

Quantitative Reagent Comparison

If matrix interference remains insurmountable despite clean-up, consider alternative derivatization reagents. Below is a comparative analysis of reagents used for OA fluorometric detection.

Derivatization ReagentSelectivityReagent StabilityReaction ConditionsDetection Limit (Whole Tissue)Mechanistic Notes
ADAM (Standard) HighPoorRoom Temp, 1-2 hrs~6 ng/gGold standard; highly prone to decomposition. Requires strict anhydrous environment[1].
In situ ADAM HighExcellent (Precursor)Room Temp, 1-2 hrs~6 ng/gSynthesized from stable 9-anthraldehyde hydrazone. Overcomes shelf-life issues[1].
9-Chloromethylanthracene ModerateGood90°C, 1 hr (TMAH cat.)12-20 ng/gRequires high thermal energy and tetramethylammonium hydroxide catalyst. Comparable results to ADAM[4].
BrDMC LowExcellent45°C, 2 hrs (DIPEA cat.)N/AInexpensive and stable, but lower reaction selectivity requires extensive pre-derivatization clean-up[1].

References

  • Investigation of derivatization reagents for the analysis of diarrhetic shellfish poisoning toxins by liquid chromatography with fluorescence detection Source: PubMed (National Institutes of Health) URL: [Link]

  • A Convenient HPLC Method for Detection of Okadaic Acid Analogs as 9-Anthrylmethyl Esters with Automated Sample Cleanup by Column Switching Source: ResearchGate URL:[Link]

  • Liquid chromatographic determination of okadaic acid and dinophysistoxin-1 in shellfish after derivatization with 9-chloromethylanthracene Source: PubMed (National Institutes of Health) URL:[Link]

  • A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for Anthrylmethyl Okadaate Peaks

Welcome to the technical support center for the analysis of anthrylmethyl okadaate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of anthrylmethyl okadaate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the HPLC separation of okadaic acid (OA) and its analogs derivatized with 9-anthryldiazomethane (ADAM). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to confidently manage your chromatographic challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and issues encountered during the HPLC analysis of anthrylmethyl okadaate.

Q1: My anthrylmethyl okadaate peak is showing significant tailing. What is the most likely cause and the quickest way to fix it?

A1: Peak tailing for anthrylmethyl okadaate is most commonly caused by secondary interactions between the derivatized analyte and residual silanol groups on the silica-based stationary phase of your C18 column. The derivatization with ADAM introduces a bulky, somewhat basic anthrylmethyl group, which can interact with acidic silanol groups (Si-OH) on the silica surface via hydrogen bonding and ionic interactions. This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[1]

The quickest way to mitigate this is to adjust the pH of your mobile phase . By adding a small amount of an acid, such as formic acid (typically 0.1%), to your aqueous mobile phase, you can lower the pH to around 3. This protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing their interaction with any positively charged character of your analyte, leading to a more symmetrical peak shape.

Q2: I'm observing a gradual drift in the retention time of my anthrylmethyl okadaate peak over a sequence of injections. What should I investigate first?

A2: A gradual drift in retention time is often indicative of a column that is not fully equilibrated or changes in the mobile phase composition.

  • Column Equilibration: Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before starting your sequence. For reversed-phase columns, flushing with 10-20 column volumes is a good starting point. Inadequate equilibration can lead to a slow change in the stationary phase surface chemistry, causing retention times to drift.

  • Mobile Phase Composition: If you are preparing your mobile phase online, ensure your pump's proportioning valves are functioning correctly. If you are using a pre-mixed mobile phase, be aware of the potential for evaporation of the more volatile organic component (e.g., acetonitrile) over time, which would increase the mobile phase polarity and, consequently, the retention time.[2]

Q3: Can the ADAM derivatization step itself cause problems in my chromatogram?

A3: Yes, the derivatization step can introduce chromatographic issues. Excess ADAM reagent is fluorescent and can elute as a large, often broad, peak that may interfere with the analyte peak, especially if your analyte concentration is low. Additionally, ADAM can decompose during storage, leading to fluorescent impurities that can complicate your chromatogram.

To address this, consider a post-derivatization sample clean-up step, such as a simple solid-phase extraction (SPE) with a silica cartridge, to remove excess reagent. Alternatively, you can optimize your derivatization reaction to use a minimal excess of ADAM.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific issues you may encounter.

Guide 1: Resolving Peak Tailing and Poor Peak Shape

Peak tailing reduces resolution and can lead to inaccurate integration. Here is a systematic approach to troubleshooting and resolving this issue.

Underlying Cause: The primary cause of peak tailing for anthrylmethyl okadaate is often the interaction with acidic silanol groups on the silica backbone of the stationary phase. The bulky, aromatic nature of the anthrylmethyl group can also contribute to non-ideal peak shapes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing peak tailing.

Experimental Protocols:

  • Protocol 1: Mobile Phase pH Adjustment

    • Prepare your aqueous mobile phase (e.g., HPLC-grade water).

    • Add a small, precise amount of an acid. 0.1% (v/v) formic acid is a common and effective choice. This will typically bring the pH to between 2.8 and 3.2.

    • Thoroughly mix and degas the mobile phase.

    • Equilibrate your column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

    • Compare the peak shape to your previous results.

  • Protocol 2: Using a Competing Base

    • If low pH is not sufficient or desirable for your separation, you can add a small amount of a competing base, like triethylamine (TEA), to your mobile phase at a concentration of 0.05-0.1%.

    • TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Caution: TEA can be difficult to remove from your HPLC system and may suppress MS signals if you are using LC-MS.

  • Column Selection Considerations: If peak tailing persists, consider a column with a more inert stationary phase. Modern, end-capped C18 columns with high-purity silica are designed to minimize silanol interactions.

Guide 2: Managing Retention Time Instability

Consistent retention times are critical for reliable peak identification and quantification. This guide will help you diagnose and resolve retention time variability.

Underlying Causes: Retention time is sensitive to changes in mobile phase composition, flow rate, and column temperature.

Data Presentation: Impact of Key Parameters on Retention Time

Parameter ChangeExpected Impact on Retention Time of Anthrylmethyl OkadaateScientific Rationale
+1% Acetonitrile DecreaseIncreases the mobile phase's organic content (elution strength), causing the lipophilic analyte to elute faster.
+1°C Temperature Decrease by 1-2%Reduces mobile phase viscosity, leading to a faster flow rate at a given pressure. It also increases the analyte's energy, reducing its interaction with the stationary phase.[3][4]
+0.1 pH Unit (near pKa) Can cause significant shiftsIf the pH is near the pKa of any ionizable group on the analyte, small changes can alter its ionization state and, therefore, its hydrophobicity and retention.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for retention time instability.

Experimental Protocols:

  • Protocol 3: Ensuring Proper Column Equilibration

    • Before starting a sequence of analyses, flush the column with the initial mobile phase composition for at least 20 column volumes.

    • To calculate the column volume (Vc) in mL: Vc = π * (column radius in cm)² * (column length in cm) * 0.68 (for fully porous particles).

    • After each gradient run, ensure your method includes a post-run equilibration step of at least 10 column volumes with the starting mobile phase composition.[5]

  • Protocol 4: Verifying Flow Rate Stability

    • Disconnect the column and connect a piece of tubing to the injector outlet.

    • Set the pump to your method's flow rate (e.g., 1.0 mL/min).

    • Collect the mobile phase in a 10 mL graduated cylinder for a precise amount of time (e.g., 5 minutes).

    • The collected volume should be within ±2% of the expected volume (e.g., 5.0 mL ± 0.1 mL). If not, your pump may require maintenance.

Optimizing Your HPLC Method

For complex samples or when baseline resolution is not achieved, a systematic approach to method optimization is necessary.

Gradient Elution Optimization

A gradient elution is often necessary for samples containing okadaic acid and its less polar analogs.

Starting Gradient Conditions:

A good starting point for a 150 mm x 4.6 mm C18 column is a linear gradient from 70% acetonitrile in water (with 0.1% formic acid) to 100% acetonitrile (with 0.1% formic acid) over 15 minutes, followed by a 5-minute hold and a 5-minute re-equilibration.

Optimization Strategy:

  • Scouting Gradient: Run a broad, fast gradient (e.g., 50-100% acetonitrile in 10 minutes) to determine the approximate elution time of your analytes.

  • Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution time of your peaks of interest. For example, if your peaks elute between 75% and 85% acetonitrile, you could run a gradient from 70% to 90% acetonitrile over 20 minutes. This will improve the resolution between closely eluting compounds.

  • Isocratic Hold: If two peaks are very close, an isocratic hold at a specific mobile phase composition can sometimes improve their separation.

References

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Uchida, H., et al. (2014). A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching. Journal of AOAC International, 97(2), 391-397. [Link]

  • Nimba, Y., et al. (1982). Fluorescent Labeling of Fatty Acids with 9-Anthryldiazomethane (ADAM) for High Performance Liquid Chromatography. Analytical Chemistry, 54(11), 1799-1802.
  • Mountfort, D. O., et al. (2020). Improved Isolation Procedures for Okadaic Acid Group Toxins from Shellfish (Mytilus edulis) and Microalgae (Prorocentrum lima). Marine Drugs, 18(12), 646. [Link]

  • Restek Corporation. (n.d.). Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. [Link]

  • Shimadzu. (2025, April 24). Shimadzu Retention Time Fluctuations - Part 1. [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • HPLC Troubleshooting. (n.d.). [Link]

  • Sakaguchi, Y., et al. (2021). Selective analysis of the okadaic acid group in shellfish samples using fluorous derivatization coupled with liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1173, 122681. [Link]

  • Kus, S., et al. (2021). Chromatographic Analysis for Targeted Metabolomics of Antioxidant and Flavor-Related Metabolites in Tomato. Methods in Molecular Biology, 2243, 131-152.
  • Maniaci, G., et al. (2024). Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food. Foods, 13(20), 3045.
  • Rathore, A. S., & Kumar, V. (2015). Sigmoidal Gradients in the HPLC-Based Analysis of Biotherapeutic Products. LCGC North America, 33(9), 630-643.
  • ResearchGate. (n.d.). RP-HPLC separation of a standard mixture of fatty acids as 9-anthryl- methyl esters on an ODS column, Cadenza CD-C18. [Link]

  • Gerssen, A., et al. (2009). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 637(1-2), 191-200.
  • An, D. D., et al. (2015). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION.
  • Altasciences. (n.d.). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. [Link]

  • Chemistry Stack Exchange. (2021, January 26). What is "silanol activity"?[Link]

  • MTC USA. (2026, February 12). Choose an Appropriate Re-Equilibration or Post Time for Gradient HPLC. [Link]

  • Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. [Link]

  • Mechanisms of retention in HPLC Part 5. (n.d.).
  • Fu, J., et al. (2021). iTRAQ-Based Quantitative Proteomic Analysis Reveals Toxicity Mechanisms in Chlamys farreri Exposed to Okadaic Acid. Frontiers in Marine Science, 8, 780838.
  • Chromatography Online. (2026, March 25). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies. [Link]

  • Van Laethem, T., et al. (2022). A pharmaceutical-related molecules dataset for reversed-phase chromatography retention time prediction built on combining pH and gradient time conditions.
  • ResearchGate. (2013, February 8). How can you avoid problems in a GC column due to an excess of a derivatizing agent?[Link]

  • Wikipedia. (n.d.). PFAS. [Link]

  • Belal, T. S., et al. (2014). Validated stability-indicating HPLC-DAD method for determination of the phosphodiesterase (PDE-4) inhibitor roflumilast. Bulletin of Faculty of Pharmacy, Cairo University, 52(2), 227-236.

Sources

Troubleshooting

Preventing degradation of anthrylmethyl okadaate during long-term storage

Technical Support Center: Anthrylmethyl Okadaate (AMO) Stability & Storage Overview Anthrylmethyl okadaate (AMO, CAS 157606-35-4) is the highly fluorescent 9-anthrylmethyl ester derivative of okadaic acid. It is primaril...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Anthrylmethyl Okadaate (AMO) Stability & Storage

Overview Anthrylmethyl okadaate (AMO, CAS 157606-35-4) is the highly fluorescent 9-anthrylmethyl ester derivative of okadaic acid. It is primarily utilized as a critical reference standard for the HPLC-fluorometric detection (HPLC-FLD) of diarrhetic shellfish poisoning (DSP) toxins. Because AMO contains both a labile ester linkage and a photo-reactive anthracene moiety, it is highly susceptible to environmental degradation.

As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of AMO. By understanding the causality behind its degradation, you can implement self-validating storage protocols that ensure absolute quantitative accuracy in your assays.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why is my AMO fluorescence signal decreasing over time during storage? Cause (Photo-oxidation): The 9-anthryl group is a potent fluorophore, but it is exceptionally sensitive to light—particularly in the UV and blue spectra. Upon photon absorption, the anthracene ring sensitizes ground-state oxygen to form reactive singlet oxygen. This singlet oxygen rapidly undergoes a [4+2] cycloaddition with the central ring of the anthracene moiety, yielding anthracene-9,10-endoperoxide[1]. This reaction permanently breaks the extended π -conjugation of the anthracene system, completely abolishing its fluorescence. Furthermore, the okadaic acid backbone itself is known to degrade under UV exposure[2]. Solution: AMO must be handled under low-light conditions and stored strictly in amber or opaque glass vials to block excitation wavelengths[3].

Q2: My chromatogram shows a double peak or a peak corresponding to free okadaic acid. What causes this? Cause (Ester Hydrolysis): AMO is an ester formed by reacting okadaic acid with 9-anthryldiazomethane (ADAM)[4]. Like all esters, it is susceptible to moisture-induced hydrolysis, which cleaves the molecule back into free okadaic acid and 9-anthracenemethanol. This nucleophilic acyl substitution is accelerated by residual water in storage solvents, repeated freeze-thaw condensation, and elevated temperatures. Solution: Avoid storing AMO in aqueous mixtures or hygroscopic solvents (like DMSO) for extended periods. While AMO is relatively stable in dry methanol at 4°C for up to 7 days[4], long-term storage requires complete solvent evaporation to halt solvolysis.

Q3: I am observing a high fluorescent background and several "ghost peaks." Is my standard degraded? Cause (Reagent Degradation): If you are synthesizing AMO in-house, the derivatization reagent 9-anthryldiazomethane (ADAM) is inherently unstable. During poor storage, diazoalkanes decompose into polymeric by-products or react with trace moisture, creating highly fluorescent impurities that severely interfere with quantitative HPLC-FLD determination[4],[5]. Solution: Ensure the ADAM reagent is freshly prepared. For the AMO standard itself, implement an automated column-switching cleanup or solid-phase extraction (SPE) using a silica cartridge prior to analysis to strip away degraded fluorophores[4].

Part 2: Logical Relationships & Degradation Pathways

Degradation AMO Anthrylmethyl Okadaate (Intact, Fluorescent) Light Light (UV/Vis) + O2 (Singlet Oxygen) AMO->Light Water Moisture / Heat (Hydrolysis) AMO->Water Endoperoxide Anthracene-9,10-endoperoxide (Loss of Fluorescence) Light->Endoperoxide Photo-oxidation Hydrolyzed Free Okadaic Acid + 9-Anthracenemethanol Water->Hydrolyzed Ester Cleavage

Logical relationship of anthrylmethyl okadaate degradation via photo-oxidation and hydrolysis.

Part 3: Quantitative Data on Storage Stability

To ensure experimental reproducibility, adhere to the following empirically derived stability timelines for AMO and its derivatives.

Storage ConditionMatrix / SolventTemperatureLight ExposureExpected Stability / Half-Life
Optimal Long-Term Dry Film (Argon/N₂ overlay)-20°C to -80°CDark> 12 Months [6]
Short-Term Working Anhydrous Methanol4°CDark~7 Days [4]
Sub-Optimal Aqueous / Methanol Mix25°C (Room Temp)Dark< 48 Hours (Hydrolysis risk)
High Risk Any Solvent25°C (Room Temp)Ambient Light< 12 Hours (Rapid photo-oxidation)

Part 4: Self-Validating Experimental Protocol for Long-Term Storage

To prevent the degradation mechanisms outlined above, follow this step-by-step methodology for archiving AMO standards. This protocol is designed as a self-validating system: by incorporating an internal standard and eliminating environmental variables, you guarantee the integrity of your calibration curves.

Step-by-Step Methodology:

  • Reconstitution: Dissolve the bulk AMO standard in anhydrous, LC-MS grade methanol. Causality: Anhydrous solvent prevents immediate initiation of ester hydrolysis.

  • Internal Standardization (QC Step): Spike the solution with a known concentration of deoxycholic acid 9-anthrylmethyl ester. Causality: This acts as an internal standard that undergoes similar degradation pathways, allowing you to validate system integrity during future HPLC runs[4].

  • Aliquoting: Divide the solution into single-use amber glass vials. Causality: Single-use aliquots prevent freeze-thaw cycles, which introduce atmospheric moisture (condensation) and drive hydrolysis. Amber glass blocks the UV/Blue light required for endoperoxide formation[3].

  • Evaporation: Dry down the aliquots to a thin film under a gentle stream of high-purity Nitrogen or Argon gas. Causality: Removing the solvent entirely halts solvolysis, while the inert gas displaces ground-state oxygen, preventing photo-oxidation[1].

  • Sealing & Storage: Seal the vials immediately with PTFE-lined caps and store at -20°C or -80°C[6]. Causality: PTFE prevents the leaching of plasticizers (which can cause ghost peaks in FLD) and provides a superior moisture barrier compared to standard silicone septa.

Workflow S1 1. Reconstitute in Dry MeOH S2 2. Aliquot into Amber Vials S1->S2 S3 3. Evaporate under N2/Ar S2->S3 S4 4. Seal with PTFE Caps S3->S4 S5 5. Store at -20°C in Dark S4->S5

Step-by-step experimental workflow for the long-term, degradation-free storage of AMO standards.

Sources

Optimization

Technical Support Center: Resolving Background Noise in Anthrylmethyl Okadaate (ADAM-OA) Fluorometric Detection

Welcome to the Technical Support Center for Diarrhetic Shellfish Poisoning (DSP) toxin analysis. This guide is designed for researchers and scientists utilizing high-performance liquid chromatography with fluorescence de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diarrhetic Shellfish Poisoning (DSP) toxin analysis. This guide is designed for researchers and scientists utilizing high-performance liquid chromatography with fluorescence detection (HPLC-FLD) to quantify okadaic acid (OA) and dinophysistoxin-1 (DTX1)[1].

While 9-anthryldiazomethane (ADAM) is a highly sensitive derivatization reagent for carboxylic acids, its inherent instability and lack of selectivity often result in severe chemical background noise[2]. This guide provides a mechanistic understanding of this noise, diagnostic tools, and a self-validating protocol to ensure pristine chromatograms.

Section 1: Mechanistic Causality of Background Noise

To eliminate background noise, you must first understand its chemical origins. ADAM reacts with the carboxyl group of OA to form the highly fluorescent 9-anthrylmethyl okadaate (ADAM-OA)[3]. However, background noise arises from two primary mechanistic pathways:

  • Reagent Degradation (Chemical Noise): ADAM is highly photolabile and moisture-sensitive. In the presence of trace water, the diazo group hydrolyzes to form 9-anthracenemethanol. Under light or oxidative conditions, it degrades into 9-anthraldehyde[4]. Both degradation products are intensely fluorescent and typically elute near the solvent front, often tailing into the early and mid-chromatogram and obliterating target peaks.

  • Matrix Interference ("Greasy" Samples): Shellfish hepatopancreas extracts contain high concentrations of endogenous free fatty acids (e.g., triacylglycerol degradation products)[5]. ADAM non-selectively derivatizes these carboxylic acids, creating a complex forest of interfering peaks (ADAM-lipids) that co-elute with target toxins[6].

G OA Okadaic Acid (OA) (Target Analyte) Reaction Derivatization Reaction (Anhydrous, Dark) OA->Reaction Matrix Matrix Fatty Acids (Greasy Samples) Matrix->Reaction ADAM ADAM Reagent (9-anthryldiazomethane) ADAM->Reaction Excess Mixture Crude Reaction Mixture ADAM->Mixture Degradation (9-Anthraldehyde) Reaction->Mixture ADAM-OA + ADAM-Lipids SPE Silica SPE Cleanup (Critical Step) Mixture->SPE Waste Waste Fraction (Noise Eliminated) SPE->Waste Hexane/DCM Wash (Removes Excess ADAM & Lipids) HPLC HPLC-FLD (Ex: 365nm, Em: 412nm) SPE->HPLC DCM/MeOH Elution (Purified ADAM-OA)

Workflow of ADAM-OA derivatization, highlighting noise generation and SPE cleanup logic.

Section 2: Diagnostic Matrix

Use the following table to diagnose and resolve specific chromatographic symptoms observed during ADAM-OA analysis.

Chromatographic SymptomRoot CauseMechanistic ExplanationCorrective Action
Massive fluorescent peak at solvent front / early elution ADAM Degradation (9-anthraldehyde / 9-anthracenemethanol)Reagent was exposed to moisture or light, or post-derivatization cleanup was insufficient[7].Use fresh ADAM or generate in situ; ensure strictly anhydrous reaction conditions; optimize Silica SPE wash steps.
Multiple unknown peaks throughout the run Matrix Interference (ADAM-fatty acid esters)"Greasy" shellfish extracts contain competing carboxylic acids that react with ADAM[5].Implement a pre-derivatization hexane defatting step; ensure stringent Silica SPE cleanup[8].
Low ADAM-OA signal with high baseline noise Reaction QuenchingResidual water in the sample extract quenched the ADAM reagent before it could react with OA.Thoroughly dry the sample extract under nitrogen before adding the ADAM reagent.
Section 3: Self-Validating Experimental Protocol: Low-Noise ADAM-OA HPLC-FLD

To guarantee data integrity, this protocol incorporates a Self-Validation System . You must run a "Reagent Blank" (ADAM + solvent, no sample) and a "Matrix Blank" (known negative shellfish extract + ADAM) alongside your samples. If the Reagent Blank shows noise, the issue lies in reagent purity or SPE failure. If the Matrix Blank shows noise, the issue is insufficient sample defatting[7].

Step 1: Sample Extraction & Defatting
  • Extract the shellfish hepatopancreas with 80% Methanol/Water[9].

  • Crucial Defatting: Partition the extract with Hexane to remove non-polar lipids (triglycerides) prior to derivatization[7]. Discard the hexane layer.

  • Extract the OA from the aqueous methanol phase into Dichloromethane (DCM).

  • Evaporate the DCM layer to complete dryness under a gentle stream of nitrogen. Causality: Any residual water will quench the ADAM reagent, reducing OA derivatization and increasing baseline noise[8].

Step 2: Anhydrous Derivatization
  • Reconstitute the dried extract in 100 µL of anhydrous Methanol or Ethyl Acetate[6].

  • Add 0.1% (w/v) freshly prepared ADAM reagent. For maximum purity, generate ADAM in situ from 9-anthraldehyde hydrazone[4].

  • Incubate in complete darkness at room temperature for 60 minutes or at 40°C for 2 hours[4]. Causality: Darkness prevents the photolytic degradation of the diazo group into highly fluorescent 9-anthraldehyde.

Step 3: Post-Derivatization Silica SPE Cleanup (The Critical Step)

This step isolates the target ADAM-OA from unreacted ADAM, degradation products, and derivatized matrix lipids[7].

  • Conditioning: Condition a 500 mg Silica SPE cartridge with 5 mL of Hexane[8].

  • Loading: Dissolve the derivatized sample in 1 mL of Hexane/Dichloromethane (1:1, v/v) and load it onto the cartridge[8].

  • Washing (Noise Removal): Wash with 5 mL of Hexane/Dichloromethane (1:1, v/v) followed by 5 mL of pure Dichloromethane. Causality: This specific polarity gradient elutes unreacted ADAM, 9-anthraldehyde, and non-polar ADAM-fatty acid esters to waste[8].

  • Elution (Target Recovery): Elute the purified ADAM-OA with 5 mL of Dichloromethane/Methanol (9:1, v/v)[7].

  • Evaporate the eluate to dryness under nitrogen and reconstitute in the HPLC mobile phase.

Step 4: HPLC-FLD Conditions
  • Column: Reversed-phase C18 (e.g., Develosil ODS or Symmetry C18)[10].

  • Mobile Phase: Isocratic Acetonitrile/Water (e.g., 80:20) or Acetonitrile/Methanol/Water (8:1:1)[10].

  • Detection: Fluorescence (FLD) with Excitation at 365 nm and Emission at 412 nm[10].

Section 4: Frequently Asked Questions (FAQs)

Q: Why must the derivatization be strictly anhydrous? A: ADAM reacts rapidly with water to form 9-anthracenemethanol. This side reaction not only consumes the reagent (leading to incomplete OA derivatization) but also creates a massive fluorescent peak that can co-elute with early analytes, destroying the baseline[4].

Q: How can I verify if my ADAM reagent is still active? A: Active ADAM solutions possess a distinct deep yellow/orange color. If the solution turns pale or clear, the diazo group has degraded. You can validate reactivity by running a known standard of a simple carboxylic acid (e.g., acetic acid) and checking for the corresponding derivative peak[7].

Q: My shellfish samples are extremely "greasy." The standard SPE cleanup isn't removing all the background. What can I do? A: For highly complex matrices, consider automated column-switching HPLC[3]. This technique uses a pre-column to trap and wash the ADAM derivatives online before transferring the target ADAM-OA to the analytical column, significantly enhancing cleanup efficiency and reproducibility[3]. Alternatively, modern laboratories are increasingly shifting to LC-MS/MS, which detects OA natively without derivatization, completely bypassing ADAM-related chemical noise[5].

Sources

Troubleshooting

Technical Support Center: Resolving Anthrylmethyl Okadaate Peak Tailing in RP-HPLC

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult separations in marine biotoxin analysis: the reverse-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult separations in marine biotoxin analysis: the reverse-phase high-performance liquid chromatography (RP-HPLC) of anthrylmethyl okadaate.

Okadaic acid (OA), a primary toxin responsible for Diarrhetic Shellfish Poisoning (DSP), lacks a strong chromophore and is typically derivatized with 9-anthryldiazomethane (ADAM) for fluorescence detection[1]. While this derivatization enables high-sensitivity detection, the resulting anthrylmethyl okadaate derivative is highly prone to severe peak tailing. This guide deconstructs the physical and chemical causality behind this phenomenon and provides self-validating workflows to restore peak symmetry.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a systematic (physical) error or a chemical/matrix interaction. Use the diagnostic logic tree below to isolate the root cause of the peak distortion.

Workflow A Peak Tailing Observed (USP T > 1.5) B Assess Chromatogram Symmetry (All Peaks vs. Single Peak) A->B C All Peaks Tail (Systematic/Physical Issue) B->C Global Tailing D Only ADAM-OA Tails (Chemical/Matrix Issue) B->D Specific Tailing E Dead Volume or Column Bed Deformation C->E F Silanol Interactions or ADAM Reagent Degradation D->F G 1. Minimize tubing ID 2. Check PEEK fittings 3. Reverse & flush column E->G H 1. Switch to endcapped C18 2. Add Silica SPE Cleanup 3. Use MeCN:MeOH:H2O F->H

Caption: Diagnostic workflow for isolating physical vs. chemical causes of ADAM-OA peak tailing in HPLC. (Max Width: 760px)

Troubleshooting Guide & FAQs

Q1: Why does anthrylmethyl okadaate specifically exhibit severe peak tailing compared to other derivatized lipids? A: The causality lies in the dual-retention mechanism of the molecule. While the ADAM derivatization neutralizes the carboxylic acid of okadaic acid by forming a highly hydrophobic anthrylmethyl ester, the polyether backbone of the toxin retains four free hydroxyl groups. In RP-HPLC, the bulky anthrylmethyl group drives strong hydrophobic retention, increasing the residence time of the molecule inside the stationary phase pores. This prolonged exposure gives the free hydroxyl groups ample opportunity to undergo secondary hydrogen-bonding interactions with ionized, unendcapped silanol groups on the silica surface. This mixed-mode retention creates an asymmetrical desorption profile, manifesting as a tailing peak.

Q2: How can I differentiate between column-chemistry tailing and extra-column band broadening in my system? A: Extra-column volume (e.g., dead volume in slipped PEEK fittings, wide-ID tubing, or large detector flow cells) affects all eluting peaks, but its impact is disproportionately higher on early-eluting peaks because their initial band volumes are smaller[2]. Conversely, silanol-induced chemical tailing typically worsens for later-eluting, highly retained compounds like ADAM-OA. Self-Validation Test: Inject a neutral, non-hydrogen-bonding hydrophobic marker (e.g., 9-anthrylmethyl palmitate). If the marker peak is perfectly symmetrical (USP Tailing Factor < 1.1) but ADAM-OA tails, the issue is chemical. If both peaks tail equally, the issue is physical (dead volume or a collapsed column bed).

Q3: My ADAM derivatization yields a broad, tailing baseline near the okadaate retention time. How do I fix this matrix interference? A: The ADAM reagent is notoriously unstable and degrades into fluorescent byproducts (e.g., 9-anthrylmethanol) during storage or in the presence of trace water[3]. Furthermore, in "greasy" shellfish extracts, okadaic acid forms micelles with co-extracted lipids. These micelles restrict ADAM's access to the reactive carboxylic acid site, leading to incomplete derivatization and a buildup of unreacted reagent that streaks through the column. Solution: Implement ultrasonic treatment during the derivatization step to mechanically disrupt these micelles, ensuring a complete reaction[3]. This must be followed strictly by a silica solid-phase extraction (SPE) cleanup to strip away fluorescent degradation artifacts before injection.

Q4: What is the optimal mobile phase composition to ensure sharp peak symmetry for ADAM-OA? A: Using a purely binary aqueous/organic mobile phase (e.g., Acetonitrile/Water) leaves the hydration shell of the silica unpredictable. To prevent localized pH shifts that might ionize residual silanols, a ternary isocratic mobile phase of Acetonitrile:Methanol:Water (e.g., 8:1:1 v/v) is highly recommended[1]. Causality: The addition of methanol provides a protic solvent environment. Methanol competitively hydrogen-bonds with residual silanols on the stationary phase, effectively shielding the free hydroxyls on the okadaate backbone from interacting with the silica surface, thereby sharpening the peak[1].

Self-Validating Experimental Protocols

Protocol 1: Optimized ADAM Derivatization and SPE Cleanup

Purpose: To prevent matrix-induced tailing and remove fluorescent ADAM degradation products that distort the baseline.

  • Extraction: Extract 1 g of homogenized shellfish hepatopancreas with 80:20 Methanol:Water. Partition into hexane-chloroform (1:1 v/v) to isolate the lipophilic toxin fraction. Evaporate to dryness.

  • Derivatization with Micelle Disruption: Add 0.1% ADAM solution (prepared in anhydrous methanol) to the dried extract. Crucial Step: Place the reaction vial in an ultrasonic bath for 15 minutes at room temperature to shatter lipid micelles, then incubate at 35°C for 1 hour to drive the esterification to completion[3].

  • SPE Conditioning: Condition a 0.1 g silica SPE cartridge with 3 mL of hexane.

  • Sample Loading & Wash: Load the derivatized sample onto the cartridge. Wash with 3 mL of hexane:chloroform (1:1 v/v). Mechanism: This non-polar wash elutes unreacted ADAM and its non-polar degradation products (e.g., 9-anthrylmethyl ether) to waste[3].

  • Elution: Elute the purified anthrylmethyl okadaate with 3 mL of chloroform:methanol (9:1 v/v). Evaporate under nitrogen and reconstitute in the mobile phase. Validation Check: Run a blank matrix spiked with a known concentration of okadaic acid. If the recovery is <90% or the peak exhibits fronting/tailing, the SPE wash step is either too strong (eluting the product early) or the sonication was insufficient to break the micelles.

Protocol 2: Mobile Phase Optimization & Column Passivation

Purpose: To eliminate secondary silanol interactions that cause chemical tailing.

  • Column Selection: Install a high-efficiency, double-endcapped Type B silica C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). Type B silica has drastically reduced metal content and fewer active silanols[2].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Acetonitrile:Methanol:Water (8:1:1 v/v)[1]. Degas thoroughly via ultrasonication and vacuum filtration.

  • System Passivation: Flush the HPLC system and column with 15 column volumes (CV) of the mobile phase to establish a stable, hydrogen-bonded hydration layer on the stationary phase. Validation Check: Inject your prepared sample. Calculate the USP Tailing Factor ( T ). If T>1.3 , reverse the column flow (if permitted by the manufacturer) and flush with 100% Isopropanol (IPA) to remove strongly adsorbed hydrophobic matrix contaminants that may be acting as a secondary pseudo-stationary phase[4].

Quantitative Data Summary

The table below summarizes the impact of various analytical parameters on the peak symmetry of anthrylmethyl okadaate, allowing you to benchmark your system's performance.

Analytical ParameterSub-Optimal ConditionOptimized ConditionExpected USP Tailing Factor ( T )Resolution Impact
Stationary Phase Type A Silica (Single Endcapped)Type B Silica (Double Endcapped)1.05 - 1.15Sharp, symmetrical peaks; baseline resolution of DTX-1.
Sample Preparation Direct Injection (No SPE)Silica SPE + Ultrasonication< 1.10Elimination of co-eluting fluorescent ADAM artifacts.
Mobile Phase Acetonitrile:Water (80:20)Acetonitrile:Methanol:Water (8:1:1)1.00 - 1.10Methanol competitively shields residual silanols.
System Flow Path Standard Tubing (0.010" ID)Narrow-Bore PEEK (0.005" ID)< 1.20Minimizes extra-column band broadening on early peaks.

References

  • Title: Diarrhetic shellfish toxins: improvement of sample clean-up for HPLC determination Source: PubMed (NIH) URL: [Link]

  • Title: Fluorometric Determination of Diarrhetic Shellfish Toxins by High-Performance Liquid Chromatography Source: Taylor & Francis URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

Sources

Optimization

Technical Support Center: Anthrylmethyl Okadaate Fluorescence Optimization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing anthrylmethyl okadaate (9-anthrylmethyl okadaate) in fluorescence and confocal mic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing anthrylmethyl okadaate (9-anthrylmethyl okadaate) in fluorescence and confocal microscopy.

Anthrylmethyl okadaate is a critical fluorescent standard and probe used to visualize the localization and binding of okadaic acid, a potent inhibitor of protein phosphatases PP1 and PP2A[1]. However, because it relies on an anthracene fluorophore (excitation ~365 nm, emission ~412 nm), it is notoriously susceptible to rapid photobleaching[1][2]. This guide provides field-proven, mechanistically grounded solutions to preserve your signal integrity.

Mechanistic FAQs: Understanding the Photophysics

Q: Why does anthrylmethyl okadaate bleach so rapidly during confocal imaging? A: The rapid signal decay is a direct consequence of anthracene's photophysics under UV/violet excitation. When excited at ~365 nm, the anthracene moiety transitions to an excited singlet state. While most molecules return to the ground state by emitting a photon, intersystem crossing can trap the fluorophore in a long-lived, highly reactive triplet state[3]. In the presence of molecular oxygen, this triplet state undergoes irreversible photo-oxidation or photodimerization, destroying the conjugated π-system and permanently eliminating fluorescence[3][4].

G Fluor Anthrylmethyl Okadaate (Ground State) Excited Excited Singlet State (Fluorescent) Fluor->Excited UV Excitation (~365 nm) Excited->Fluor Emission (~412 nm) Triplet Triplet State (Reactive) Excited->Triplet Intersystem Crossing Bleached Photobleached Product (Non-fluorescent) Triplet->Bleached Photo-oxidation / Photodimerization ROXS ROXS / Antifade (Redox Recovery) Triplet->ROXS Electron Transfer ROXS->Fluor Ground State Recovery

Photobleaching pathway of anthrylmethyl okadaate and triplet state quenching by antifade reagents.

Troubleshooting Guide: Mitigating Photobleaching

Q: Which antifade reagents are most effective for anthracene-based probes? A: The choice of antifade depends on whether your cells are fixed or live. Traditional antifade agents like p-phenylenediamine (PPD) or DABCO act as reactive oxygen species (ROS) scavengers[4][5]. However, PPD can cause significant initial fluorescence quenching, reducing your starting signal by up to 50%[5].

For optimal results, we recommend a Reducing and Oxidizing System (ROXS) . ROXS actively depopulates the reactive triplet state via rapid electron transfer, restoring the fluorophore to its ground state without quenching the initial signal[6]. For live-cell imaging, cell-permeable redox buffers like Trolox (a Vitamin E derivative) are required, as traditional antifades are highly toxic[7].

Q: How should I adjust my confocal hardware settings to preserve the signal? A: Hardware optimization relies on manipulating the steady-state population of the triplet state.

  • Reduce Laser Power: Drop the 355/365 nm laser power to <5%. Compensate for the lower photon count by increasing the PMT or GaAsP detector gain.

  • Optimize Scan Speeds: Do not use long pixel dwell times. Continuous illumination pumps the fluorophore into the triplet state faster than it can relax. Instead, use a fast scan speed combined with 4x to 8x line averaging. This introduces microsecond "dark states" between scans, allowing the triplet state to safely relax back to the ground state[2].

G Start Sample Preparation FixLive Cell State Start->FixLive Fixed Fixed Cells FixLive->Fixed Live Live Cells FixLive->Live Mount Mount in DABCO or ROXS Antifade Fixed->Mount Oxy Use Trolox + Ascorbic Acid (Live-Cell Compatible) Live->Oxy Micro Confocal Setup Mount->Micro Oxy->Micro Laser Reduce Laser Power (<5% at 365nm) Micro->Laser Detect Increase PMT Gain & Use Line Averaging Laser->Detect Image Acquire Image Detect->Image

Workflow for optimizing sample preparation and confocal microscopy to minimize photobleaching.

Quantitative Data: Antifade Performance Comparison

The following table summarizes the performance of various antifade agents specifically regarding their interaction with UV-excited fluorophores like anthracene[4][5][6][7].

Antifade AgentPrimary MechanismPhotobleaching RetardationInitial Fluorescence QuenchingLive-Cell Compatible
p-Phenylenediamine (PPD) ROS ScavengingVery HighHigh (up to 50% loss)No (Highly Toxic)
DABCO Free Radical ScavengingHighLowNo
ROXS (Ascorbic Acid / MV) Redox Triplet QuenchingVery HighMinimalNo (Fixed Only)
Trolox (TX) Redox Triplet QuenchingModerate to HighMinimalYes
Mowiol / Glycerol Physical Oxygen BarrierModerateNoneNo

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing internal observable checkpoints.

Protocol A: Preparation of ROXS-Supplemented Mounting Medium (Fixed Cells)

This protocol utilizes a combination of Ascorbic Acid (reducing agent) and Methyl Viologen (oxidizing agent) to quench the triplet state[6].

  • Prepare Stock Solutions: Dissolve Ascorbic Acid (AA) to 100 mM and Methyl Viologen (MV) to 100 mM in standard PBS (pH 7.4).

  • Formulate the Medium: Mix the stock solutions into your preferred glycerol-based mounting medium (e.g., Mowiol) to achieve a final concentration of 1 mM AA and 1 mM MV.

  • Validation Checkpoint: Observe the mixed medium. It must remain optically clear. Causality: If precipitation or a yellow tint occurs, the viologen concentration has exceeded solubility limits, which will cause severe light scattering during UV excitation. Discard and remake.

  • Mounting: Apply 10 µL of the ROXS medium to the coverslip containing the anthrylmethyl okadaate-stained cells. Seal the edges with nail polish to prevent oxygen ingress.

  • Curing: Allow the slide to cure in the dark at 4°C for 2 hours prior to imaging.

Protocol B: Live-Cell Imaging Optimization with Trolox

Trolox acts as a dynamic redox buffer without compromising cellular viability[7].

  • Prepare Trolox Stock: Dissolve Trolox in DMSO to create a 100 mM stock solution. Note: Trolox requires UV activation to form the active Trolox-quinone state.

  • Media Supplementation: Add the Trolox stock to your live-cell imaging medium (e.g., FluoroBrite DMEM) to a final concentration of 1 mM.

  • Incubation: Incubate the cells with the anthrylmethyl okadaate probe and the Trolox-supplemented medium for 15 minutes at 37°C.

  • Validation Checkpoint (Microscope Calibration): Before beginning your main experiment, acquire a rapid 5-frame time-lapse of a test cell using your planned laser power. Measure the mean fluorescence intensity (MFI) of the anthrylmethyl okadaate signal.

    • Self-Validation: The MFI should not drop by more than 5% across the 5 frames. If the signal drops by >10%, the triplet state is still accumulating faster than Trolox can quench it. Reduce your 365 nm laser power by 50% and repeat the test until the signal stabilizes.

References[1] Title: Okadaic Acid as the Causative Toxin of Diarrhetic Shellfish Poisoning in Europe. Source: tandfonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbU4wmCB4Xx0rXN8WU_qHkCWTTCJCsWy5jN2wgq35jciZD87_CLD-NayPCOQNygnVDf6nu1l2WnHej9QyPfz97wWXxigu1_s4Rv9B4k5YdKJjUBX6dt_n2pq6y10JodrfewK9IOFeA1WrlAndkuMeiQEc-G6Rvppk98zvLWA==[3] Title: Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Source: uni-muenchen.de. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiBfSS6tpckSS_D63HaqxsHWyJR-fAFiehegUwf14esZEf9di5E1EFq9NRh-u3Vdt2onIfVq4ZBrJGVouV8nadJtmXp4AJZ3J29_bbXOSPJKn9Ot_xUaSyWKbBDJyg-3OwBXYdgXk-uW7UMId5Lg8yE_DpHspY8AkRYhZEgPR6KbUiwMSYX-Xruem7mAEI[2] Title: A Comparative Guide to Anthracene-Based Fluorescent Labels for Researchers and Drug Development Professionals. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMWQlIaJIOG4VmWU8XZjDt7BB3cQZkBBv0Llo5o0V1yTdCQL__UD9GlQXWdSULcFg4PyPdd6Zr36mNOA7082z4_MjUVRaD3nYohy0RfxZEu2NXfn38Kk_2XLMpLqms5L9F77SrWdO9CtWPiSd25wCruHjacZqyua44koKPRehq3zXk5Z4SlKD6GgWvhSondBkHSIENgxgJq_0SmJi6_Hi9DTtpBPFfMVaFfQzFekkIwAglsc4-U5dS7UFOF4Hxh8cxXQKIs28zBLBSWg==[4] Title: How do anti-fading agents work? Source: aatbio.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjv48tx6bwAxauwhx2kvS26VVLNsQL5w4gmcpPcmwM--4TtIDQQPysdun7HOyPL53lDZsCfd-g8t9L1ldJS4ogo4d3hToMpxVAy9FNa8wWF8quSrrY6VMblg2Mnpglg_IxeH0CsxHsew6LufUe3Z_OkS3QDGUv5JsCB8w8JZrP2NMz3JurjGXG2KaxZm9upF7ex3pEKDRBa_8=[5] Title: Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwzV5pwzirR4bGJkw_ca2jsKEOKjxSYGMJWZKuLLvy5Twxu9UcPLquRoNhyP9n9CdzNmbaRtWjjDulI6zLJsaEqSX_djuiIjZFg3EZ1bU8BkaCNkZhzxSVIyvs5gH0_YY2Y14=[6] Title: Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECxbVeRWOirNmAsoaaHrCcyQtKU21e4EfvEWrVlWPiSFXWbKDIGia2H-kzZtKjza86zMTv3OpEZdoe2e4a58YhItIt-nFI2WkqsS9kYbdBHsjaMuIbEQ2f6vU2MbuQFylxW65P1AIRSYr9HKsubZ4mVk3-IoryvE0HhCjD[7] Title: Optimized two-color single-molecule tracking of fast-diffusing membrane receptors. Source: biorxiv.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9r218gYLXy_zbMzKmItD-9qtL7UJoeSgffCsmgWIpwYjLfGXOWKDYkDOO1eEYVbNABtG3AofpC0onzVXvrPgdaGOgsmO9IIHmSLu7uuxvwzapKNWB2-G2cRcuxxkgEJWK433MHMt0yUh_qgKRnohOKifwCP25NTlrciPx_Tu3Rg==

Sources

Troubleshooting

Technical Support Center: Troubleshooting Anthrylmethyl Okadaate Synthesis

Welcome to the Marine Toxin Analysis Support Center. As a Senior Application Scientist, I frequently audit laboratories struggling with the fluorometric determination of Diarrhetic Shellfish Poisoning (DSP) toxins.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Marine Toxin Analysis Support Center. As a Senior Application Scientist, I frequently audit laboratories struggling with the fluorometric determination of Diarrhetic Shellfish Poisoning (DSP) toxins. The conversion of okadaic acid (OA) to its fluorescent 9-anthrylmethyl ester using 9-anthryldiazomethane (ADAM) is a critical but notoriously finicky step.

This guide provides field-proven troubleshooting strategies, diagnostic logic, and validated protocols to ensure complete derivatization and accurate quantification.

Diagnostic Logic & Workflow

When your High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) yields unexpectedly low okadaic acid concentrations, use the following logical pathway to isolate the failure point.

G Start Incomplete Derivatization of Okadaic Acid CheckADAM Check ADAM Reagent Stored at ≤4°C? Start->CheckADAM Fresh Use Fresh ADAM Reagent CheckADAM->Fresh No Micelles Lipid Micelles Present? (Greasy Matrix) CheckADAM->Micelles Yes Success Complete Synthesis of Anthrylmethyl Okadaate Fresh->Success Ultrasound Apply Ultrasonic Treatment Micelles->Ultrasound Yes Esters Acyl Esters (DTX3)? Perform Base Hydrolysis Micelles->Esters No Ultrasound->Success Esters->Success

Troubleshooting workflow for incomplete anthrylmethyl okadaate synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my ADAM derivatization yield consistently low or incomplete?

Causality & Solution: ADAM is highly reactive toward carboxylic acids but is chemically unstable. It decomposes rapidly at room temperature or in the presence of moisture, which induces incomplete derivatization ()[1].

Furthermore, biological matrices (like shellfish hepatopancreas) are inherently "greasy." These lipids form hydrophobic micelles in the methanolic reaction mixture, sterically occluding the carboxylic acid moiety of okadaic acid[2]. Ultrasonication provides the cavitation energy required to disrupt these micelles, exposing the reactive sites to ADAM and driving the esterification to completion ()[2].

Q2: How can I differentiate between incomplete derivatization and matrix-induced signal suppression?

Causality & Solution: To ensure your protocol operates as a self-validating system, you must incorporate an internal standard prior to the extraction phase. 7-O-acetylokadaic acid, synthesized by partial acetylation of OA, is a proven standard that corrects for incomplete recoveries and derivatization failures ()[3]. If your internal standard recovery is optimal but your target OA quantification is low, the failure is isolated to the extraction phase. If both are low, the derivatization step is the culprit.

Q3: I am detecting OA, but the total toxicity of the sample seems underestimated. Are there hidden OA pools?

Causality & Solution: Okadaic acid and its analog Dinophysistoxin-1 (DTX-1) are often esterified with fatty acids at the C7-hydroxyl group, forming DTX-3 (acyl derivatives)[1]. ADAM only reacts with free carboxylic acids. Therefore, direct derivatization will only quantify free OA, leaving the esterified pool undetected. Performing an alkaline hydrolysis prior to derivatization cleaves these ester bonds, releasing the free OA for complete quantification ()[1].

Q4: Are there alternative derivatization reagents if ADAM instability remains a bottleneck?

Causality & Solution: If ADAM's instability is causing unacceptable batch-to-batch variability, consider switching to 9-chloromethylanthracene. While it requires harsher reaction conditions (90°C for 1 hour with a tetramethylammonium hydroxide catalyst), the reagent is significantly more stable and provides comparable detection limits of 12-20 ng/g ()[4].

Quantitative Data: Reagent Comparison

The following table summarizes the quantitative performance and operational parameters of the two primary derivatization reagents used for okadaic acid analysis[5],[4].

ReagentTarget MoietyReaction ConditionsStabilityDetection Limit (LOD)
9-Anthryldiazomethane (ADAM) Free Carboxylic AcidRoom Temp / Ultrasound, 1 hrLow (Decomposes >4°C)~2.6 ng/g
9-Chloromethylanthracene Free Carboxylic Acid90°C, 1 hr (with TMAH base)High (Stable at Room Temp)~12-20 ng/g

Note: Automated column-switching cleanup can further improve the throughput and reliability of ADAM derivatized samples, achieving LODs as low as 2.6 ng/g ()[5].

Validated Experimental Protocol

Workflow Ext 80% MeOH Extraction Hyd Base Hydrolysis (Release DTX-3) Ext->Hyd Lip Hexane/CHCl3 Partitioning Hyd->Lip Der ADAM Addition & Ultrasonication Lip->Der SPE Silica SPE Cleanup Der->SPE HPLC HPLC-FLD Analysis SPE->HPLC

Standard experimental workflow for anthrylmethyl okadaate synthesis and analysis.

Protocol: Synthesis of Anthrylmethyl Okadaate

Self-Validating Design: This protocol incorporates internal standardization and micelle-disruption techniques to guarantee complete derivatization.

Phase 1: Extraction & Hydrolysis

  • Tissue Homogenization: Weigh exactly 150 g of shellfish tissue (without shells) to ensure a representative sample is evaluated[1].

  • Internal Standardization: Spike the sample with a known concentration of 7-O-acetylokadaic acid to continuously track recovery efficiency[3].

  • Extraction: Extract the tissue exhaustively using 80% aqueous methanol[3].

  • Base Hydrolysis (Recommended): To quantify total OA (including DTX-3 acyl esters), treat the extract with 0.2 N methanolic NaOH at 80°C for 30 minutes, then neutralize with 1.0 N HOAc[1].

Phase 2: Cleanup & Derivatization 5. Lipid Partitioning: Partition the crude extract with hexane to remove non-polar lipids, followed by chloroform to isolate the lipophilic toxins[3]. 6. Reagent Preparation: Prepare a fresh 0.1% solution of 9-anthryldiazomethane (ADAM) in methanol. Critical: Do not use ADAM stored at room temperature, as decomposition impurities will severely interfere with the chromatogram[2]. 7. Derivatization Reaction: Reconstitute the dried toxin extract in 100 µL of methanol and add the ADAM reagent. 8. Ultrasonication: Sonicate the reaction mixture for 15 minutes. Mechanistic Note: This provides the kinetic energy to disrupt lipid micelles that sterically hide the OA carboxylic acid, ensuring complete conversion to anthrylmethyl okadaate[2].

Phase 3: Purification & Analysis 9. SPE Cleanup: Pass the derivatized sample through a 0.1 g silica solid-phase extraction (SPE) cartridge. Wash with hexane/chloroform to remove unreacted ADAM, then elute the target ester with chloroform/methanol[2]. 10. HPLC-FLD Quantification: Analyze the purified extract via HPLC with fluorescence detection (Excitation: 365 nm, Emission: 412 nm)[5].

References

  • Diarrhetic shellfish toxins: improvement of sample clean-up for HPLC determination. PubMed. Available at:[Link]

  • A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching. PubMed. Available at: [Link]

  • Instrumental Methods for Detection of Lipophilic Marine Toxins in Endemic Species from Pacific Austral Fjords. IntechOpen. Available at: [Link]

  • Liquid chromatographic determination of okadaic acid and dinophysistoxin-1 in shellfish after derivatization with 9-chloromethylanthracene. PubMed. Available at:[Link]

  • Analysis of diarrhetic shellfish poisoning toxins in shellfish tissue by liquid chromatography with fluorometric and mass spectrometric detection. PubMed. Available at:[Link]

Sources

Optimization

Purification techniques for crude anthrylmethyl okadaate extracts

Technical Support Center: Purification of Crude Anthrylmethyl Okadaate Extracts Welcome to the Technical Support Center for the derivatization and purification of Diarrhetic Shellfish Poisoning (DSP) toxins. This guide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Crude Anthrylmethyl Okadaate Extracts

Welcome to the Technical Support Center for the derivatization and purification of Diarrhetic Shellfish Poisoning (DSP) toxins. This guide is specifically designed for analytical chemists, researchers, and drug development professionals working with 9-anthryldiazomethane (ADAM) derivatization of okadaic acid (OA) and its analogs (e.g., DTX-1, DTX-2) for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Part 1: Mechanistic Overview & Troubleshooting FAQs

The derivatization of okadaic acid with ADAM yields a highly fluorescent 9-anthrylmethyl okadaate ester, enabling sensitive detection limits (down to ~0.1 ng on-column)[1]. However, ADAM is highly reactive and unstable, degrading into highly fluorescent byproducts (such as 9-anthraldehyde and 9-anthracenemethanol) upon exposure to light, moisture, or heat[2]. Because shellfish matrices are rich in non-polar lipids, a crude extract post-derivatization is a complex mixture of the target analyte, massive amounts of unreacted ADAM, degradation artifacts, and matrix lipids.

If these are not removed via Solid-Phase Extraction (SPE) prior to HPLC, they will cause severe baseline disturbances, column fouling, and masking of the target anthrylmethyl okadaate peak[3].

Q1: Why is my HPLC chromatogram showing massive background peaks that mask the anthrylmethyl okadaate peak?

Root Cause: Incomplete removal of excess ADAM reagent and its degradation products during the SPE cleanup phase. Causality & Solution: ADAM and its primary degradation product, 9-anthraldehyde, are highly fluorescent and elute similarly to your target analytes if not properly fractionated. In normal-phase silica SPE, the stationary phase is highly polar. Your wash solvent must be non-polar enough to elute the excess ADAM and lipids, but not so polar that it prematurely elutes the anthrylmethyl okadaate. Action: Ensure your wash step utilizes a strictly controlled 1:1 (v/v) ratio of chloroform/hexane or dichloromethane/hexane[1]. If your laboratory ambient humidity is high, the silica may become deactivated, causing the target analyte to co-elute with the wash. Always use freshly activated silica cartridges and store them in a desiccator[4].

Q2: I am seeing exceptionally low recovery (<50%) of anthrylmethyl okadaate after the SPE step. What is causing this?

Root Cause: Premature elution during the wash step or incomplete elution during the collection step. Causality & Solution: The 9-anthrylmethyl ester of okadaic acid has intermediate polarity due to the large hydrophobic anthracene ring combined with the polyether okadaic acid backbone.

  • Premature Elution: If your sample is loaded in a solvent that is too polar (e.g., containing residual methanol from the extraction), the analyte will not bind to the silica and will be lost in the loading/wash flow-through[5]. You must evaporate the derivatized sample to complete dryness under nitrogen before reconstituting it in the non-polar loading solvent (chloroform/hexane)[1].

  • Incomplete Elution: If your elution solvent (typically 95:5 chloroform/methanol or dichloromethane/methanol) lacks sufficient methanol, the hydrogen bonding between the silica and the okadaate polyether backbone will not be disrupted. Ensure precise measurement of the 5% methanol modifier[1].

Q3: The ADAM reagent seems to be failing to derivatize the okadaic acid completely. How do I fix this?

Root Cause: ADAM degradation or steric hindrance from matrix esterification. Causality & Solution: ADAM degrades rapidly in the presence of water. If your initial methanolic shellfish extract was not properly partitioned (e.g., via liquid-liquid extraction with dichloromethane/water) to remove aqueous components, the ADAM will hydrolyze before it can react with the okadaic acid carboxyl group[3]. Furthermore, DSP toxins often exist naturally as acyl esters (DTX-3). ADAM cannot derivatize these esterified forms. You must perform an alkaline hydrolysis (using NaOH) on the crude extract to liberate free okadaic acid prior to ADAM derivatization[3].

Part 2: Standard Operating Procedure (SOP) - Silica SPE Cleanup

This self-validating protocol utilizes normal-phase chromatography principles to isolate the target ester. By strictly controlling solvent polarity, the system ensures that non-polar interferences are washed away while the polar okadaate backbone anchors the derivative to the silica until the final polar elution.

Materials Required:

  • 500 mg or 650 mg Silica SPE Cartridges (e.g., Supelclean LC-Si)[1].

  • Dichloromethane (DCM) or Chloroform (HPLC Grade).

  • Hexane (HPLC Grade).

  • Methanol (HPLC Grade).

  • Nitrogen evaporator.

Step-by-Step Methodology:

  • Sample Preparation: Following the 1-2 hour derivatization of the shellfish extract with 0.1% ADAM in methanol (in the dark at 25°C - 40°C), evaporate the reaction mixture to complete dryness under a gentle stream of nitrogen[6].

  • Reconstitution: Resuspend the dried residue in 1.0 mL of a 1:1 (v/v) DCM/Hexane (or Chloroform/Hexane) mixture. Vortex for 30 seconds to ensure complete dissolution.

  • SPE Conditioning: Place the Silica SPE cartridge on a vacuum manifold. Condition the column by passing 3.0 mL of 100% DCM, followed immediately by 3.0 mL of 1:1 (v/v) DCM/Hexane[1]. Critical: Do not allow the silica bed to dry out.

  • Sample Loading: Apply the 1.0 mL reconstituted sample to the cartridge. Allow it to pass through by gravity or very low vacuum (approx. 1 mL/min).

  • Wash Step (Interference Removal): Wash the cartridge with 5.0 mL of 1:1 (v/v) DCM/Hexane, followed by 5.0 mL of 100% DCM[1]. Discard the flow-through. Mechanism: This removes unreacted ADAM, 9-anthraldehyde, and non-polar matrix lipids.

  • Elution Step (Analyte Recovery): Place a clean glass collection tube under the cartridge. Elute the 9-anthrylmethyl okadaate using 5.0 mL of a 95:5 (v/v) DCM/Methanol mixture[1].

  • Final Preparation: Evaporate the collected eluate to dryness under nitrogen. Reconstitute the highly purified residue in 200 µL of Acetonitrile or Methanol for HPLC-FLD injection[3].

Part 3: Data Presentation & Visualization

Table 1: Troubleshooting Matrix for ADAM-Okadaate Purification
Symptom / ObservationScientific Root CauseCorrective Action
Massive early-eluting fluorescent peaks Incomplete SPE washing; residual ADAM/9-anthraldehyde.Increase wash volume of 100% DCM; ensure silica is not deactivated by moisture.
Low/No target analyte recovery Premature elution during wash OR incomplete final elution.Ensure sample is loaded in 1:1 DCM/Hexane; verify elution solvent is exactly 95:5 DCM/Methanol.
Split peaks or retention time shifts Matrix overload or column fouling from lipids.Perform a hexane liquid-liquid defatting step prior to ADAM derivatization.
Low derivatization yield ADAM degradation via hydrolysis.Ensure complete removal of water from the extract before adding ADAM reagent.
Mandatory Visualizations

Workflow Extract Crude Shellfish Extract (Contains Okadaic Acid & Lipids) Hydrolysis Alkaline Hydrolysis (Liberates Free OA) Extract->Hydrolysis Deriv ADAM Derivatization (Forms Anthrylmethyl Okadaate) Hydrolysis->Deriv Free OA Evap Nitrogen Evaporation & Reconstitution (DCM/Hexane) Deriv->Evap Reaction Mixture SPE_Load Load onto Silica SPE (Normal Phase) Evap->SPE_Load SPE_Wash Wash: DCM/Hexane -> DCM (Removes ADAM & Lipids) SPE_Load->SPE_Wash SPE_Elute Elute: 95:5 DCM/Methanol (Recovers Target Analyte) SPE_Wash->SPE_Elute Purified Silica Bed HPLC HPLC-FLD Analysis (Ex: 365nm, Em: 412nm) SPE_Elute->HPLC Purified Extract

Fig 1: End-to-end workflow for the extraction, ADAM derivatization, and SPE purification of okadaic acid.

Mechanism ADAM ADAM Reagent (Highly Reactive) Target 9-Anthrylmethyl Okadaate (Target Fluorophore) ADAM->Target + OA Degrad 9-Anthraldehyde (Fluorescent Byproduct) ADAM->Degrad + H2O/Light OA Okadaic Acid (Analyte) OA->Target H2O Moisture / Light (Interference) H2O->Degrad SPE_Retain Retained on Silica (Polar Polyether Backbone) Target->SPE_Retain SPE Loading SPE_WashOut Washed Out in DCM (Non-Polar) Degrad->SPE_WashOut SPE Wash Step

Fig 2: Chemical causality of ADAM derivatization, byproduct formation, and subsequent SPE fractionation.

Part 4: References

  • Investigation of derivatization reagents for the analysis of diarrhetic shellfish poisoning toxins by liquid chromatography with fluorescence detection Source: PubMed (NIH) URL:[Link][2]

  • Detection of okadaic acid and related esters in mussels during diarrhetic shellfish poisoning (DSP) episodes Source: Ovid URL:[Link][3]

  • Diarrhetic Shellfish Poisoning: Evaluation of Enzyme-Linked Immunosorbent Assay Methods for Determination of Dinophyslstoxin-2 Source: Oxford University Press (OUP) URL: [Link][1]

  • Comparison of Okadaic Acid Profiles in Mussels and Oysters Collected in Mediterranean Lagoon, Tunisia Source: Semantic Scholar URL: [Link][6]

  • A Routine HPLC-Fluorescence Method for the Determination of the Diarrhetic Shellfish Toxins Okadaic Acid and DTX-1 in Shellfish Source: Fisheries and Oceans Canada (DFO) URL: [Link][5]

  • Analytical methods for paralytic shellfish poisons Source: UNESCO Digital Library URL: [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Anthrylmethyl Okadaate vs. Unmodified Okadaic Acid: A Comparative Guide to Phosphatase Inhibition

Executive Summary In the study of cellular phosphorylation dynamics, unmodified okadaic acid (OA) is the gold-standard pharmacological tool for inhibiting serine/threonine protein phosphatases, specifically PP1 and PP2A[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the study of cellular phosphorylation dynamics, unmodified okadaic acid (OA) is the gold-standard pharmacological tool for inhibiting serine/threonine protein phosphatases, specifically PP1 and PP2A[1]. However, the massive polyether structure of OA can sometimes induce non-specific lipid-membrane interactions. To establish a self-validating experimental system, researchers require a structurally identical negative control. Anthrylmethyl okadaate (AMO), a C1-esterified fluorescent derivative of OA[2], fulfills this role perfectly. This guide objectively compares the mechanistic, quantitative, and practical applications of unmodified OA and AMO, providing application scientists with the causal logic needed to design robust phosphatase assays.

Structural and Mechanistic Causality

The inhibitory potency of OA is strictly dependent on its specific three-dimensional conformation and its ability to dock into the catalytic binuclear metal center of PP1 and PP2A[3].

  • Unmodified Okadaic Acid: The free C1 carboxyl group of OA is essential for its biological activity. It forms an intramolecular hydrogen bond with the C24 hydroxyl group, stabilizing a circular conformation that fits precisely into the phosphatase active site[1]. Furthermore, the anionic C1 carboxylate directly interacts with basic residues (such as Arg96 in PP1) in the catalytic groove, mimicking the phosphate group of natural substrates[3].

  • Anthrylmethyl Okadaate (AMO): In AMO, the C1 carboxyl group is covalently modified via esterification with a bulky, fluorescent anthrylmethyl group[2]. This modification breaks the critical intramolecular hydrogen bond, disrupts the circular conformation, and removes the essential negative charge[1]. Additionally, the bulky anthryl ring introduces severe steric hindrance, physically preventing the molecule from entering the catalytic pocket[4]. Consequently, C1-esterified derivatives like AMO and okadaic acid methyl ester (OAME) are virtually devoid of phosphatase inhibitory activity[5][6].

Mechanism OA Unmodified Okadaic Acid (Active Inhibitor) PP Ser/Thr Phosphatases (PP1 / PP2A) OA->PP Binds Catalytic Site (C1-Carboxyl Active) AMO Anthrylmethyl Okadaate (Inactive Ester) AMO->PP Steric Hindrance (C1-Ester Inactive) Target Substrate Proteins (Hyperphosphorylated State) PP->Target Dephosphorylation Blocked (By OA Only)

Mechanistic divergence between Okadaic Acid and Anthrylmethyl Okadaate at the active site.

Quantitative Performance & Selectivity

The structural differences translate to a massive divergence in inhibitory potency. Unmodified OA is a sub-nanomolar to low-nanomolar inhibitor of PP2A and PP1[7]. In contrast, esterification at the C1 position reduces inhibitory activity by several orders of magnitude, rendering AMO effectively inactive at standard working concentrations[5][8].

Phosphatase TargetUnmodified Okadaic Acid (IC50)Anthrylmethyl Okadaate / OAME (IC50)Selectivity / Notes
PP2A 0.1 – 1.0 nM> 10,000 nM (Inactive)OA is highly selective for PP2A over PP1 at low concentrations[7].
PP1 10 – 20 nM> 10,000 nM (Inactive)AMO shows no significant inhibition[8].
PP2B (Calcineurin) ~ 5,000 nMNot ApplicableOA only weakly inhibits PP2B at high micromolar ranges[7].
PP2C No InhibitionNo InhibitionNeither compound affects Mg2+-dependent PP2C[7].

Experimental Workflows & Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. Using AMO alongside OA allows researchers to isolate the specific effects of phosphatase inhibition from the non-specific effects of introducing a large lipophilic polyether into a biological system.

Protocol A: Cell-Based Phosphatase Inhibition Assay (Target Phosphorylation Analysis)

Objective: To determine if a specific protein's phosphorylation state is regulated by PP1/PP2A, using OA as the active inhibitor and AMO as the structural negative control[6].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed cells (e.g., NIH 3T3) in 6-well plates and grow to 80% confluency. Serum-starve for 12 hours to establish a baseline phosphorylation state.

  • Compound Preparation: Reconstitute OA and AMO in high-purity DMSO to create 1 mM stock solutions. Causality Note: Both compounds are highly lipophilic; DMSO ensures complete solubility without disrupting the cell membrane[7].

  • Treatment Phase (The Self-Validating Matrix):

    • Group A (Vehicle): 0.01% DMSO.

    • Group B (Active Inhibition): 100 nM Unmodified OA (Inhibits both PP1 and PP2A)[6].

    • Group C (Negative Control): 100 nM AMO.

    • Incubation: 1 to 2 hours at 37°C.

  • Lysis & Extraction: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Causality Note: Do NOT add commercial phosphatase inhibitors to the lysis buffer if you intend to measure the immediate post-treatment enzymatic activity, but DO add them if you are strictly preserving the intracellular phosphorylation state for Western Blotting.

  • Western Blot Analysis: Resolve lysates via SDS-PAGE, transfer to PVDF, and probe with phospho-specific antibodies against your target protein.

  • Validation Checkpoint: The assay is considered valid only if Group C (AMO) shows a phosphorylation baseline identical to Group A (Vehicle), while Group B (OA) shows hyperphosphorylation. This proves the effect in Group B is strictly due to catalytic inhibition, not the polyether backbone[6].

Workflow Step1 Cell Culture & Starvation Step2A Treat with OA (Active Inhibitor) Step1->Step2A Step2B Treat with AMO (Negative Control) Step1->Step2B Step3 Cell Lysis & Protein Extraction Step2A->Step3 Step2B->Step3 Step4 Western Blot (Phospho-Abs) Step3->Step4 Step5A Hyperphosphorylation (Target Validated) Step4->Step5A OA Pathway Step5B Basal Phosphorylation (Off-target Ruled Out) Step4->Step5B AMO Pathway

Self-validating cell-based assay workflow utilizing AMO as a structural negative control.

Protocol B: HPLC-Fluorometric Analysis of DSP Toxins

Objective: AMO was originally synthesized as a highly fluorescent derivative for the analytical detection of diarrhetic shellfish poisoning (DSP) toxins[9]. Unmodified OA lacks a strong chromophore, making direct UV detection difficult.

Step-by-Step Methodology:

  • Extraction: Extract marine tissue samples (e.g., mussel hepatopancreas) with methanol.

  • Derivatization (Esterification): React the extracted unmodified OA with 9-anthryldiazomethane (ADAM) in the dark for 1 hour at room temperature. Causality Note: ADAM specifically targets the free C1 carboxyl group of OA, covalently attaching the fluorescent anthrylmethyl group to yield Anthrylmethyl okadaate[9].

  • Clean-up: Pass the derivatized mixture through a silica Sep-Pak cartridge to remove unreacted ADAM.

  • HPLC-FLD Detection: Inject the sample onto a reverse-phase C8 or C18 column. Use a mobile phase of Acetonitrile/Water. Detect the AMO peak using a fluorescence detector (Excitation: 365 nm, Emission: 412 nm)[9].

  • Quantification: Compare the peak area against a standard curve generated using commercially pure AMO reference standards[2].

References

  • Source: scbt.
  • Source: tandfonline.
  • Source: imrpress.
  • 2A with acanthifolicin.
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Discovering a New Okadaic Acid Derivative, a Potent HIV Latency Reversing Agent from Prorocentrum lima PL11: Isolation, Structural Modification, and Mechanistic Study Source: MDPI URL
  • Okadaic Acid, Prorocentrum sp.
  • Identification of a hydrogen peroxide-induced PP1-JNK1-Sp1 signaling pathway for gene regulation Source: American Physiological Society Journal URL

Sources

Comparative

Anthrylmethyl okadaate vs BODIPY-okadaic acid fluorescent probes

Title: Anthrylmethyl Okadaate vs. BODIPY-Okadaic Acid: A Comprehensive Guide to Fluorescent Probes for Phosphatase Inhibition and Toxin Analysis Executive Summary Okadaic acid (OA) is a potent marine polyether toxin and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Anthrylmethyl Okadaate vs. BODIPY-Okadaic Acid: A Comprehensive Guide to Fluorescent Probes for Phosphatase Inhibition and Toxin Analysis

Executive Summary

Okadaic acid (OA) is a potent marine polyether toxin and a highly specific inhibitor of serine/threonine protein phosphatases, particularly PP2A (IC50 = 0.1–0.3 nM) and PP1[1]. Because native OA lacks a strong chromophore, researchers must employ fluorescent derivatives to track, quantify, and image this molecule. The choice of probe—Anthrylmethyl okadaate versus BODIPY-okadaic acid —depends fundamentally on the experimental objective: analytical quantification of environmental toxins versus live-cell imaging of intracellular signaling dynamics.

As an application scientist, selecting the correct probe requires understanding the photophysical causality behind their designs. This guide objectively compares both probes, detailing their chemical properties, optimal use cases, and self-validating experimental workflows.

Chemical Causality and Probe Design

Anthrylmethyl Okadaate (The Analytical Standard)

Okadaic acid is the primary causative agent of diarrhetic shellfish poisoning (DSP)[2]. To detect trace amounts in complex biological matrices, pre-column derivatization is employed. Reacting the carboxylic acid group of OA with 9-anthryldiazomethane (ADAM) yields 9-anthrylmethyl okadaate[3].

  • Causality: The ADAM derivatization introduces a bulky, UV-excitable anthracene moiety. While this modification is superb for high-sensitivity High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)[2], the UV excitation requirement (~365 nm) makes it suboptimal for live-cell imaging due to high cellular autofluorescence and UV-induced phototoxicity.

BODIPY-Okadaic Acid (The Live-Cell Imaging Tool)

For spatial and temporal tracking of OA in living systems, BODIPY (Boron-dipyrromethene) conjugated okadaic acid is the preferred architecture.

  • Causality: BODIPY fluorophores are electrically neutral, highly photostable, and possess high quantum yields in the visible spectrum (Ex ~490 nm). This visible-light excitation avoids the phototoxicity associated with UV lasers. Furthermore, the lipophilic nature of the BODIPY core complements the polyether structure of OA, ensuring excellent plasma membrane permeability for intracellular target engagement (e.g., localizing in the endoplasmic reticulum or tracking autotoxicity in dinoflagellates)[4].

Quantitative Data & Performance Comparison

Summarizing the photophysical and practical parameters is critical for experimental design. Table 1 outlines the comparative metrics of both probes.

Table 1: Photophysical and Application Comparison

ParameterAnthrylmethyl OkadaateBODIPY-Okadaic Acid
Fluorophore Core 9-Anthrylmethyl esterBoron-dipyrromethene (BODIPY)
Excitation / Emission ~365 nm / 412 nm (UV/Blue)~490-500 nm / 510-520 nm (Visible)
Quantum Yield (Φ) Moderate (~0.2 - 0.3)High (>0.8)
Membrane Permeability Poor to ModerateExcellent (Highly lipophilic)
Primary Application HPLC-FLD analytical quantificationLive-cell confocal microscopy
Target Matrix Environmental extracts (shellfish, algae)Cultured mammalian cells / Microalgae
Photostability Low (Prone to UV photobleaching)Excellent

Mechanistic and Workflow Visualizations

Understanding the biological pathway of Okadaic Acid dictates how and where these probes are utilized.

OA_Pathway OA Okadaic Acid (OA) PP2A Protein Phosphatases (PP1 / PP2A) OA->PP2A Potent Inhibition (IC50: 0.1-0.3 nM) Targets Target Proteins (e.g., Tau, GPX4) PP2A->Targets Prevents Dephosphorylation HyperPhos Hyperphosphorylation Targets->HyperPhos Kinase Activity Dominates CellEffect Cellular Responses (Apoptosis / Ferroptosis) HyperPhos->CellEffect Induces

Signaling pathway of Okadaic Acid illustrating PP2A inhibition and downstream cellular effects.

Workflow cluster_Anthryl Analytical Quantification (Anthrylmethyl Okadaate) cluster_BODIPY Live-Cell Imaging (BODIPY-Okadaic Acid) Ext1 Shellfish Extract Deriv ADAM Derivatization (80°C, 60 min) Ext1->Deriv HPLC HPLC-FLD Detection (Ex: 365nm, Em: 412nm) Deriv->HPLC Cells Cultured Cells (e.g., HepG2) Incub Probe Incubation (37°C, 30 min) Cells->Incub Confocal Confocal Microscopy (Ex: 490nm, Em: 515nm) Incub->Confocal

Comparative experimental workflows for Anthrylmethyl okadaate and BODIPY-okadaic acid probes.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the field-proven methodologies for both probes, including critical control steps.

Protocol A: HPLC-FLD Quantification of Okadaic Acid via ADAM Derivatization

Objective: Quantify trace OA in biological matrices (e.g., shellfish hepatopancreas). Self-Validation Step: Always run a parallel reaction with a known concentration of a synthetic OA standard to calculate derivatization efficiency. If the peak area of the standard deviates by >5% between runs, the ADAM reagent may have degraded (it is highly light and moisture sensitive).

  • Extraction: Extract 1 g of homogenized sample with 80% aqueous methanol.

  • Cleanup: Partition the extract with hexane to remove non-polar lipids, followed by chloroform extraction to isolate the polyether toxins.

  • Derivatization: Evaporate the chloroform fraction to dryness. Add 0.1% 9-anthryldiazomethane (ADAM) in methanol. Incubate in the dark at room temperature for 60 minutes (or 80°C for shorter durations depending on matrix stability)[2].

  • Purification: Pass the derivatized mixture through a silica Sep-Pak cartridge to remove unreacted ADAM, eluting the 9-anthrylmethyl okadaate with chloroform/methanol (1:1).

  • HPLC-FLD Analysis: Inject onto a C8 or C18 reverse-phase column. Set the fluorescence detector to Ex: 365 nm / Em: 412 nm[2].

Protocol B: Live-Cell Target Engagement via BODIPY-Okadaic Acid

Objective: Visualize intracellular localization and PP2A engagement in living cells. Self-Validation Step: Perform a competitive displacement control. Pre-incubate a subset of cells with a 100-fold molar excess of unlabeled okadaic acid for 1 hour before adding the BODIPY probe. A significant reduction in fluorescence confirms that the probe is binding specifically to the phosphatase targets rather than non-specifically partitioning into lipid membranes.

  • Cell Seeding: Seed mammalian cells (e.g., SH-SY5Y or HepG2) in glass-bottom 35 mm dishes at 1×10⁵ cells/dish. Incubate overnight at 37°C, 5% CO₂.

  • Probe Preparation: Reconstitute BODIPY-okadaic acid in anhydrous DMSO to a 1 mM stock. Dilute to a working concentration of 50 nM in serum-free media immediately before use to prevent aggregation.

  • Incubation: Replace culture media with the probe-containing media. Incubate for 30–60 minutes at 37°C[4].

  • Washing: Wash cells gently three times with warm PBS to remove unbound probe. (Optional: Counterstain nuclei with Hoechst 33342).

  • Confocal Imaging: Image live cells using a confocal laser scanning microscope. Excite with a 488 nm Argon laser and collect emission at 510–550 nm.

Application Guide & Troubleshooting

  • When to choose Anthrylmethyl Okadaate: Use this exclusively for analytical chemistry and environmental monitoring. It is the gold standard for regulatory compliance testing of diarrhetic shellfish poisoning[2]. Pitfall: ADAM is highly unstable. Always prepare fresh derivatization solutions and store them in amber vials.

  • When to choose BODIPY-Okadaic Acid: Use this for chemical biology, pharmacology, and cell signaling studies. It is ideal for mapping the spatial distribution of PP1/PP2A in cancer models or studying the autotoxicity mechanisms of dinoflagellates[4]. Pitfall: Because BODIPY is highly lipophilic, using concentrations above 100 nM can lead to non-specific membrane accumulation, masking true target engagement. Always adhere to the competitive displacement validation step.

References

  • Neuroscience Products: ANTHRYLMETHYL OKADAATE. Ziobio.
  • Okadaic Acid as the Causative Toxin of Diarrhetic Shellfish Poisoning in Europe. Taylor & Francis Online.
  • Okadaic acid | HY-N6785 | MedChemExpress. MedChemExpress.
  • Natural-product-based fluorescent probes: recent advances and applications. National Institutes of Health (NIH).

Sources

Validation

A Comparative Guide to the Accuracy of Anthrylmethyl Okadaate as a Reference Standard for DSP Toxin Analysis

Introduction: The Critical Need for Accurate DSP Toxin Quantification Diarrhetic Shellfish Poisoning (DSP) is a significant global public health concern, causing severe gastrointestinal illness in humans who consume cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Need for Accurate DSP Toxin Quantification

Diarrhetic Shellfish Poisoning (DSP) is a significant global public health concern, causing severe gastrointestinal illness in humans who consume contaminated shellfish.[1][2] The primary causative agents are okadaic acid (OA) and its analogues, dinophysistoxins (DTXs), a group of lipophilic marine biotoxins produced by certain dinoflagellates.[1] To safeguard public health and support the shellfish industry, regulatory bodies worldwide have established maximum permissible levels for these toxins in shellfish.[2] This necessitates the use of highly accurate and reliable analytical methods for their quantification.

The foundation of any quantitative analytical method is the availability of high-purity, well-characterized reference standards. These standards are indispensable for instrument calibration, method validation, and ensuring the traceability and comparability of results between laboratories. This guide provides an in-depth comparison of the use of 9-anthrylmethyl okadaate as a reference standard for DSP toxin analysis, primarily in the context of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), against the current gold standard of underivatized okadaic acid and its analogues, as utilized in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Ideal Reference Standard for DSP Toxin Analysis: A Theoretical Framework

Before comparing specific standards, it is essential to define the characteristics of an ideal reference material for DSP toxin analysis:

  • High Purity and Characterization: The standard should be of the highest possible purity, with a comprehensive certificate of analysis detailing its identity, purity, and concentration, along with the associated uncertainty.

  • Stability: The standard must be stable under specified storage and handling conditions to ensure its concentration remains constant over time.

  • Traceability: The certified value of the standard should be traceable to national or international standards.

  • Matrix Compatibility: The standard should behave similarly to the native toxin in the sample matrix to allow for accurate quantification.

  • Method-Specific Suitability: The standard must be suitable for the chosen analytical technique. For instance, for HPLC-FLD, a fluorescent derivative might be necessary if the native toxin does not possess a fluorophore.

Anthrylmethyl Okadaate: A Closer Look

Okadaic acid and its analogues lack a strong native chromophore or fluorophore, making their direct detection by HPLC with UV or fluorescence detectors challenging.[3] To overcome this limitation, a common approach is to derivatize the carboxylic acid group of the toxin with a fluorescent tag. One such derivatization agent is 9-anthryldiazomethane (ADAM), which reacts with okadaic acid to form the highly fluorescent 9-anthrylmethyl okadaate ester. This allows for sensitive detection using an HPLC-FLD system.

The Chemistry of Derivatization

The derivatization reaction involves the esterification of the carboxylic acid group of okadaic acid with the anthrylmethyl group from ADAM. This process imparts a highly fluorescent moiety to the okadaic acid molecule, enabling its detection at low concentrations.

Okadaic_Acid Okadaic Acid (OA) Anthrylmethyl_Okadaate 9-Anthrylmethyl Okadaate (Fluorescent) Okadaic_Acid->Anthrylmethyl_Okadaate + ADAM ADAM 9-Anthryldiazomethane (ADAM) ADAM->Anthrylmethyl_Okadaate Nitrogen N₂ Anthrylmethyl_Okadaate->Nitrogen - N₂

Figure 1: Derivatization of Okadaic Acid with ADAM.
Advantages of Using Anthrylmethyl Okadaate
  • Enables HPLC-FLD Detection: The primary advantage is that it allows for the sensitive detection of DSP toxins using widely available HPLC-FLD instrumentation, which can be a more cost-effective alternative to mass spectrometry.[3][4]

  • Good Sensitivity: The method can achieve low limits of detection (LOD) and quantification (LOQ), making it suitable for monitoring DSP toxins at regulatory levels.[3][4]

Disadvantages and Accuracy Concerns
  • Instability of Derivatizing Agent: The 9-anthryldiazomethane (ADAM) reagent is known for its instability, which can complicate its routine use and affect the reproducibility of the derivatization reaction.[5][6]

  • Potential for Artifact Formation: The derivatization process itself can introduce inaccuracies. Studies have shown that base-catalyzed side reactions can occur, leading to the formation of O-acetylated ADAM derivatives, which can interfere with the analysis.[7]

  • Time-Consuming and Multi-Step Process: The derivatization step adds complexity and time to the analytical workflow, increasing the potential for sample loss and human error.[6]

  • Lower Selectivity: Compared to mass spectrometric methods, HPLC-FLD is less selective and more prone to interferences from other fluorescent compounds in the sample matrix.

Alternative Reference Standards and Methods

The current reference method for the analysis of DSP toxins in many regions, including the European Union, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8] This technique does not require derivatization as it relies on the mass-to-charge ratio of the native toxins for detection and quantification.

Underivatized Okadaic Acid and its Analogues (for LC-MS/MS)
  • Certified Reference Materials (CRMs): High-purity certified reference materials of okadaic acid, DTX-1, and DTX-2 are commercially available from accredited producers like the National Research Council of Canada (NRC) and Cifga.[9][10][11][12] These CRMs are essential for accurate calibration in LC-MS/MS methods.

  • Direct Analysis: The primary advantage is the direct analysis of the underivatized toxins, which eliminates the uncertainties and potential errors associated with a derivatization step.

  • High Sensitivity and Selectivity: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-FLD, allowing for unambiguous identification and quantification of toxins even in complex matrices.[13][14]

  • Simultaneous Analysis: LC-MS/MS methods can be easily adapted to simultaneously analyze a wide range of lipophilic marine toxins in a single run.

Head-to-Head Comparison: Anthrylmethyl Okadaate (HPLC-FLD) vs. Underivatized Okadaic Acid (LC-MS/MS)

The following table summarizes the key performance characteristics of the two approaches. The data for HPLC-FLD is based on a method using 9-anthrylmethyl okadaate, while the LC-MS/MS data represents the analysis of the underivatized toxin.

Performance MetricAnthrylmethyl Okadaate (HPLC-FLD)Underivatized Okadaic Acid (LC-MS/MS)Rationale and Justification
Limit of Detection (LOD) ~2.6 ng/g (whole meat)[3]0.005 ppb (0.005 ng/g)[14]LC-MS/MS is inherently more sensitive, allowing for lower detection limits without the need for derivatization.
Limit of Quantification (LOQ) ~8.6 ng/g (whole meat)[3]0.01 ppb (0.01 ng/g)[14]The superior signal-to-noise ratio of LC-MS/MS enables reliable quantification at lower concentrations.
Accuracy (Recovery) 90-113%[3][4]96-119% (depending on matrix and dilution)[14]Both methods can achieve good accuracy, but the multi-step derivatization in HPLC-FLD can introduce more variability.
Precision (RSD) 0.9-9.9%[3][4]≤ 8.1%[14]Both methods demonstrate good precision, but the automation and direct analysis of LC-MS/MS can lead to better reproducibility.
Selectivity Moderate to GoodExcellentLC-MS/MS provides unequivocal identification based on precursor and product ions, minimizing the risk of interferences. HPLC-FLD is more susceptible to matrix effects.
Sample Throughput LowerHigherThe derivatization step in the HPLC-FLD method is time-consuming, reducing overall sample throughput compared to the direct injection used in LC-MS/MS.
Cost-Effectiveness Higher (lower initial instrument cost)Lower (higher initial instrument cost)HPLC-FLD systems are generally less expensive to purchase and maintain than LC-MS/MS systems.

Experimental Protocol: Determination of Okadaic Acid as Anthrylmethyl Okadaate by HPLC-FLD

This protocol is a representative example and should be fully validated in the user's laboratory.

1. Materials and Reagents

  • Certified Reference Material (CRM) of Okadaic Acid

  • 9-Anthryldiazomethane (ADAM) solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges for sample cleanup

2. Sample Preparation and Extraction

  • Homogenize shellfish tissue.

  • Extract the toxins from the homogenized tissue using methanol.

  • Perform a sample cleanup step using SPE cartridges to remove interfering matrix components.

3. Derivatization

  • Evaporate an aliquot of the cleaned-up extract to dryness.

  • Reconstitute the residue in a suitable solvent.

  • Add the ADAM solution and allow the reaction to proceed in the dark at room temperature.

  • Stop the reaction and prepare the sample for HPLC analysis.

4. HPLC-FLD Analysis

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Fluorescence Detection: Excitation wavelength of 365 nm and an emission wavelength of 412 nm.

  • Calibration: Prepare a calibration curve using serial dilutions of a derivatized okadaic acid CRM.

5. Data Analysis

  • Quantify the amount of okadaic acid in the sample by comparing the peak area of the anthrylmethyl okadaate derivative to the calibration curve.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Homogenize Homogenize Shellfish Tissue Extract Extract with Methanol Homogenize->Extract Cleanup SPE Cleanup Extract->Cleanup Evaporate Evaporate Extract Cleanup->Evaporate Add_ADAM Add ADAM Reagent Evaporate->Add_ADAM React React in Dark Add_ADAM->React HPLC HPLC-FLD Analysis React->HPLC Quantify Quantify OA HPLC->Quantify Calibrate Calibration Curve Calibrate->Quantify

Figure 2: Workflow for DSP Toxin Analysis using HPLC-FLD.

Conclusion and Recommendation

While the derivatization of okadaic acid to 9-anthrylmethyl okadaate allows for its determination using HPLC-FLD, and can serve as a cost-effective screening tool, its accuracy as a reference standard is compromised by several factors. The instability of the derivatization reagent (ADAM), the potential for side reactions and artifact formation, and the multi-step, time-consuming nature of the process all introduce potential sources of error that can affect the accuracy and reproducibility of the results.

For definitive and regulatory purposes, the use of underivatized, certified reference materials of okadaic acid and its analogues in conjunction with LC-MS/MS is unequivocally the superior approach. The direct analysis eliminates the uncertainties of derivatization, and the high sensitivity and selectivity of LC-MS/MS provide more reliable and accurate data.

Therefore, while 9-anthrylmethyl okadaate can be a useful tool in certain research contexts or for preliminary screening, it should not be considered a primary reference standard for the accurate quantification of DSP toxins. Laboratories performing routine monitoring and regulatory analysis should prioritize the use of underivatized CRMs and validated LC-MS/MS methods to ensure the highest level of scientific integrity and public safety.

References

  • Uchida, H., et al. (2014). A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching. Journal of AOAC International, 97(2), 397-403. [Link]

  • Quilliam, M. A. (1995). Investigation of derivatization reagents for the analysis of diarrhetic shellfish poisoning toxins by liquid chromatography with fluorescence detection. Journal of AOAC International, 78(2), 555-570. [Link]

  • Louppis, A. P., et al. (2018). Determination of DSP Toxins in Mussels and Decontamination using Ozonation. Journal of Food Protection, 81(1), 123-131. [Link]

  • Aesan. (2018). List of Okadaic Acid Group Reference Materials Commercially Available. [Link]

  • Cifga. Okadaic acid. [Link]

  • National Research Council Canada. (2022). DSP-Mus-c: Mussel Tissue Certified Reference Material for Okadaic Acid and Dinophysistoxins. [Link]

  • Kelly, S. S., et al. (1995). Liquid chromatographic determination of okadaic acid and dinophysistoxin-1 in shellfish after derivatization with 9-chloromethylanthracene. Journal of AOAC International, 78(2), 571-575. [Link]

  • Ghali, R., et al. (2014). Comparison of High Performance Liquid Chromatography with Fluorescence Detector and with Tandem Mass Spectrometry methods for detection and quantification of Ochratoxin A in green and roasted coffee beans. Food Science and Technology, 34(3), 574-580. [Link]

  • Uchida, H., et al. (2014). A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching. PubMed, 24682006. [Link]

  • Costa, P. R., et al. (2022). Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation. Toxins, 14(3), 184. [Link]

  • Quilliam, M. A. (1998). Improved method for preparation and use of 9-anthryldiazomethane for derivatization of hydroxycarboxylic acids. Application to diarrhetic shellfish poisoning toxins. Journal of Chromatography A, 807(2), 229-239. [Link]

  • Agilent Technologies. (2002). Identification and Isolation of DSP-Toxins Using a Combined LC/MS-System for Analytical and Semipreparative Work Application. [Link]

  • Food Standards Agency. (2015). Review of the currently available field methods for detection of marine biotoxins in shellfish flesh. [Link]

  • Turner, A. D., et al. (2021). A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis. Toxins, 13(8), 563. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]

  • Louppis, A. P., et al. (2010). Determination of okadaic acid, dinophysistoxin-1 and related esters in Greek mussels using HPLC with fluorometric detection, LC-MS/MS and mouse bioassay. Food Additives & Contaminants: Part A, 27(8), 1149-1157. [Link]

  • Tamegai, H., et al. (2024). Assay for okadaic acid O-acyl transferase using HPLC-FLD. Bioscience, Biotechnology, and Biochemistry, 88(8), 1234-1240. [Link]

  • Costa, P. R., et al. (2022). Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation. MDPI, 14(3), 184. [Link]

  • Wang, L., et al. (2025). Establishing Detection Methods for Okadaic Acid Aptamer–Target Interactions: Insights from Computational and Experimental Approaches. Toxins, 17(3), 115. [Link]

  • Li, Y., et al. (2023). Okadaic Acid Detection through a Rapid and Sensitive Amplified Luminescent Proximity Homogeneous Assay. Toxins, 15(8), 503. [Link]

  • Yilmaz, M. T., et al. (2024). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in fish samples. Global NEST Journal, 26(5), 1-7. [Link]

  • Shimadzu. (2015). High Sensitivity Analysis of Diarrhetic Shellfish Poisoning (DSP) Toxins Using Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Warth, B., et al. (2021). Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. Journal of Agricultural and Food Chemistry, 69(4), 1346-1355. [Link]

  • Fernández-Araújo, A., et al. (2010). The methyl ester of okadaic acid is more potent than okadaic acid in disrupting the actin cytoskeleton and metabolism of primary cultured hepatocytes. British Journal of Pharmacology, 160(8), 1999-2011. [Link]

  • Kim, C. S., et al. (2019). Comparative and Stability Analyses of 9- and 13-Oxo-octadecadienoic Acids in Various Species of Tomato. Journal of Agricultural and Food Chemistry, 67(4), 1162-1170. [Link]

  • Shimadzu. (2015). High Sensitivity Analysis of Diarrhetic Shellfish Poisoning (DSP) Toxins Using Liquid Chromatography Tandem Mass Spectrometry. LabRulez LCMS. [Link]

  • Zhang, L., et al. (1993). Fluorescence studies on the interaction of inhibitor 2 and okadaic acid with the catalytic subunit of type 1 phosphoprotein phosphatases. Biochemistry, 32(42), 11429-11434. [Link]

  • Lee, S., et al. (2023). Okadaic Acid Is at Least as Toxic as Dinophysistoxin-1 after Repeated Administration to Mice by Gavage. Toxins, 15(10), 578. [Link]

  • European Union Reference Laboratory for Marine Biotoxins. (2020). EURLMB SOP for the analysis of Paralytic shellfish toxins (PST) by precolumn HPLC-FLD according to OMA AOAC 2005.06. [Link]

  • Jakabová, S., et al. (2022). OPTIMIZATION AND VALIDATION OF HPLC-FLD METHOD FOR DETERMINATION OF AFLATOXIN B1 AND PRODUCTION OF THIS MYCOTOXIN BY ASPERGILLUS. Journal of microbiology, biotechnology and food sciences, 12(Special Issue), e9271. [Link]

  • Li, M., et al. (2026). Mismatched duplexed aptamer-isothermal amplification-based nucleic acid-nanoflower for fluorescent detection of okadaic acid. Food Chemistry, 497, 137839. [Link]

  • Gerasimova, M. A., et al. (2023). A Sensitive Fluorescence Polarization Immunoassay for the Rapid Detection of Okadaic Acid in Environmental Waters. Chemosensors, 11(4), 241. [Link]

  • Al-dalali, S., et al. (2022). Validation of High Performance Liquid Chromatography with Fluorescence Detector Methods for Determination of Aflatoxins in Different Food and Animal Feed Samples. American Journal of Analytical Chemistry, 13(10), 415-427. [Link]

  • Lee, S., et al. (2025). Isolation and Structural Identification of New Diol Esters of Okadaic Acid and Dinophysistoxin-1 from the Cultured Prorocentrum lima. Marine Drugs, 23(1), 23. [Link]

  • Royal Society of Chemistry. (2021). Supplementary Information. [Link]

  • Lee, S., et al. (2023). Okadaic Acid Group Toxins: Toxicity, Exposure Routes, and Global Safety Management. Toxics, 11(7), 578. [Link]

  • Angewandte Chemie International Edition. (2019). Synthesis and Properties of a Highly Congested Tri(9-Anthryl)methyl Radical. [Link]

  • Nishiuchi, T., et al. (2024). Synthesis and Reactivity of Di(9-anthly)methyl Radical. ChemRxiv. [Link]

  • Jakabová, S., et al. (2022). OPTIMIZATION AND VALIDATION OF HPLC-FLD METHOD FOR DETERMINATION OF AFLATOXIN B1 AND PRODUCTION OF THIS MYCOTOXIN BY ASPERGILLUS SECTION FLAVI ISOLATES. ResearchGate. [Link]

  • Nishiuchi, T., et al. (2024). Synthesis and reactivity of the di(9-anthryl)methyl radical. Beilstein Journal of Organic Chemistry, 20, 2254-2260. [Link]

  • Nishiuchi, T., et al. (2024). Synthesis and reactivity of the di(9-anthryl)methyl radical. ResearchGate. [Link]

Sources

Comparative

Anthrylmethyl okadaate versus microcystin-LR in phosphatase assay validation

Anthrylmethyl Okadaate vs. Microcystin-LR: A Comparative Guide for Phosphatase Assay Validation Protein phosphatases 1 (PP1) and 2A (PP2A) are fundamental regulators of intracellular signaling pathways. In drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Anthrylmethyl Okadaate vs. Microcystin-LR: A Comparative Guide for Phosphatase Assay Validation

Protein phosphatases 1 (PP1) and 2A (PP2A) are fundamental regulators of intracellular signaling pathways. In drug discovery and toxicological screening, validating assays for these enzymes requires highly specific and reliable reference probes. Two of the most prominent molecules utilized for this purpose are Microcystin-LR (MC-LR) and Anthrylmethyl okadaate (a fluorescent derivative of okadaic acid).

This guide provides an in-depth technical comparison of their mechanistic profiles, quantitative performance, and step-by-step experimental workflows to help researchers select the optimal probe for their specific biochemical assays.

Mechanistic Profiling: Causality in Probe Selection

The choice between MC-LR and Anthrylmethyl okadaate dictates the fundamental nature of your assay—specifically, whether you are measuring absolute enzyme shutdown or dynamic, reversible binding.

Microcystin-LR (The Irreversible Standard): MC-LR is a cyclic heptapeptide hepatotoxin produced by cyanobacteria[1]. It is an exceptionally potent inhibitor of both PP1 and PP2A[2]. The causality behind its widespread use in end-point assays lies in its binding kinetics: after an initial high-affinity non-covalent docking, MC-LR forms a covalent bond with a specific cysteine residue in the catalytic subunit of the phosphatase[3]. This irreversible binding makes MC-LR the gold standard for completely knocking out phosphatase activity, allowing researchers to establish a true negative control (baseline) in complex cell lysates where background phosphatase activity must be zeroed out.

Anthrylmethyl Okadaate (The Reversible Fluorescent Probe): Okadaic acid (OA) is a marine polyether toxin that, unlike MC-LR, binds reversibly to PP1 and PP2A[4]. To utilize OA as a direct optical probe, researchers derivatize its carboxylic acid group with 9-anthryldiazomethane (ADAM) to synthesize 9-anthrylmethyl okadaate[5]. This structural modification imparts strong fluorescence (Excitation: 365 nm, Emission: 412 nm) without destroying the molecule's binding affinity[6]. Because the binding remains reversible, this fluorescent probe is uniquely suited for competitive displacement assays, allowing researchers to screen novel, unlabeled reversible PP inhibitors by tracking the decay of fluorescence polarization or intensity as the probe is displaced.

Mechanism PP Protein Phosphatase (PP1 / PP2A) MCLR Microcystin-LR (Cyclic Heptapeptide) CovBind Covalent Binding (Irreversible) MCLR->CovBind AMO Anthrylmethyl Okadaate (Fluorescent Polyether) RevBind Non-covalent Binding (Reversible) AMO->RevBind CovBind->PP RevBind->PP

Fig 1. Binding mechanisms of Microcystin-LR and Anthrylmethyl okadaate to PP1/PP2A.

Quantitative Data Comparison

The following table summarizes the quantitative parameters critical for assay design. Note that while MC-LR has near-equal potency for PP1 and PP2A, okadaic acid derivatives show a distinct preference for PP2A[7],[2].

ParameterMicrocystin-LRAnthrylmethyl Okadaate
Chemical Class Cyclic HeptapeptidePolyether (Fluorescent Derivative)
Binding Mode Irreversible (Covalent)Reversible (Non-covalent)
PP1 IC₅₀ ~1.7 nM~15 - 50 nM (Based on parent OA)
PP2A IC₅₀ ~0.04 nM~0.1 - 0.3 nM (Based on parent OA)
Detection Modality Indirect (Requires substrates like pNPP or 6,8-difluoro-4-methylumbelliferyl phosphate)Direct Fluorescence (Ex: 365 nm / Em: 412 nm)
Primary Application End-point inhibition, Baseline establishment, Absolute quantificationCompetitive binding assays, Real-time kinetics, HPLC-FLD standards

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary checkpoints to confirm that the observed signals are due to specific enzyme-probe interactions rather than assay artifacts.

Protocol A: End-Point Phosphatase Inhibition Assay using MC-LR

Purpose: To establish a 100% inhibition baseline in a colorimetric phosphatase assay.

  • Buffer Preparation: Prepare a working buffer of 50 mM Tris-HCl (pH 7.4), 1.0 mg/mL BSA, 1.0 mM MnCl₂, and 2.0 mM Dithiothreitol (DTT). Causality: DTT maintains the enzyme's cysteine residues in a reduced state, which is strictly required for MC-LR to form its covalent bond[3].

  • Enzyme Preparation: Dilute recombinant PP2A to a final concentration of 0.1 U/well in a 96-well microplate.

  • Inhibitor Pre-incubation (Critical Step): Add MC-LR to achieve a final concentration of 10 nM. Incubate at 37°C for 15 minutes. Causality: Because MC-LR binding is a two-step process (docking followed by covalent linkage), pre-incubation is mandatory to ensure complete enzyme saturation before the substrate is introduced.

  • Substrate Addition: Add p-Nitrophenyl Phosphate (pNPP) to a final concentration of 5 mM.

  • Validation Checkpoint: Include a "Vehicle Control" (Enzyme + Buffer + DMSO) and a "Blank" (Buffer + pNPP only). The MC-LR wells must yield an absorbance (at 405 nm) statistically identical to the Blank, confirming 100% enzyme shutdown.

Protocol B: Competitive Fluorescence Binding Assay using Anthrylmethyl Okadaate

Purpose: To screen novel reversible PP2A inhibitors without relying on secondary enzymatic substrates.

  • Complex Formation: In a black 384-well microplate, combine 5 nM PP2A with 2 nM Anthrylmethyl okadaate in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% Brij-35). Causality: Brij-35 prevents the highly hydrophobic polyether probe from non-specifically adhering to the plastic well walls.

  • Equilibration: Incubate in the dark at room temperature for 30 minutes to allow the reversible equilibrium to establish.

  • Test Compound Titration: Add varying concentrations of the unlabeled test inhibitor (e.g., 0.1 nM to 10 µM).

  • Fluorescence Measurement: Read the plate using a fluorescence polarization (FP) microplate reader (Excitation: 365 nm, Emission: 412 nm)[6].

  • Validation Checkpoint: As the unlabeled test compound displaces the bulky Anthrylmethyl okadaate from the enzyme active site into the free solution, the FP signal (mP) will drop. A known reversible inhibitor (like unmodified okadaic acid) must be run in parallel to validate the dynamic range of the displacement curve.

Workflow Start Assay Preparation Split1 MC-LR Inhibition Workflow Start->Split1 Split2 Anthrylmethyl Okadaate Workflow Start->Split2 Step1A Incubate Enzyme with MC-LR Split1->Step1A Step1B Incubate Enzyme with AMO Split2->Step1B Step2A Add Substrate (e.g., pNPP) Step1A->Step2A Step3A Measure Absorbance (End-point) Step2A->Step3A Step2B Excite at 365 nm Step1B->Step2B Step3B Measure Emission at 412 nm Step2B->Step3B

Fig 2. Divergent assay workflows for MC-LR (colorimetric) vs Anthrylmethyl okadaate (fluorometric).

Conclusion & Selection Guide

For drug development professionals establishing high-throughput screening (HTS) cascades:

  • Select Microcystin-LR when your assay design relies on substrate turnover (e.g., pNPP, 32P-phosphorylase a, or fluorogenic substrates like 6,8-difluoro-4-methylumbelliferyl phosphate[8]) and you require an absolute, irreversible negative control to calculate Z-factors.

  • Select Anthrylmethyl okadaate when you are developing direct biophysical binding assays (like Fluorescence Polarization or FRET). Its intrinsic fluorescence and reversible binding kinetics eliminate the need for enzymatic substrates, reducing assay complexity and avoiding false positives caused by substrate-competitive artifacts.

References

  • Honkanen, R. E., et al. "Characterization of microcystin-LR, a potent inhibitor of type 1 and type 2A protein phosphatases." Journal of Biological Chemistry 265.32 (1990): 19401-19404. URL: [Link]

  • Uchida, H., et al. "A convenient HPLC method for detection of okadaic acid analogs as 9-anthrylmethyl esters with automated sample cleanup by column switching." Journal of AOAC International 97.2 (2014): 391-397. URL: [Link]

  • Fontal, O. I., et al. "A fluorescent microplate assay for microcystin-LR." Analytical Biochemistry 269.2 (1999): 289-296. URL: [Link]

  • Lee, J. S., et al. "Fluorometric Determination of Diarrhetic Shellfish Toxins by High-Performance Liquid Chromatography." Agricultural and Biological Chemistry 51.3 (1987): 877-881. URL: [Link]

Sources

Validation

Reproducibility of Anthrylmethyl Okadaate Fluorescence in Complex Biological Matrices: A Comparative Guide

Introduction: The Analytical Challenge of Okadaic Acid Okadaic acid (OA) and its dinophysistoxin (DTX) analogues are potent marine biotoxins responsible for diarrhetic shellfish poisoning (DSP) (1)[1]. For decades, the a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Okadaic Acid

Okadaic acid (OA) and its dinophysistoxin (DTX) analogues are potent marine biotoxins responsible for diarrhetic shellfish poisoning (DSP) (1)[1]. For decades, the analytical gold standard for quantifying these toxins in complex matrices—such as shellfish hepatopancreas—has been pre-column derivatization with 9-anthryldiazomethane (ADAM) followed by high-performance liquid chromatography with fluorescence detection (HPLC-FLD) (2)[2].

However, as a Senior Application Scientist, I frequently observe laboratories struggling with the reproducibility of this method. The primary culprit is rarely the instrumentation; rather, it is the complex interplay between the unstable ADAM reagent and the lipid-rich biological matrix (3)[3]. This guide deconstructs the mechanistic causality behind ADAM derivatization, objectively compares its performance against modern LC-MS/MS and immunoassay alternatives, and provides a self-validating protocol to guarantee data integrity.

Mechanistic Causality: Why Reproducibility Fails

The chemical conversion of okadaic acid relies on the esterification of its free carboxylic acid group with the diazo group of ADAM, yielding 9-anthrylmethyl okadaate—a highly fluorescent derivative with an excitation maximum at 365 nm and emission at 412 nm (2)[2].

When reproducibility fails, it is typically driven by three mechanistic factors:

  • Reagent Instability: Commercial ADAM is highly unstable and degrades rapidly upon exposure to light, heat, or moisture, leading to inconsistent derivatization yields (3)[3].

  • Matrix Competition: Shellfish matrices contain abundant free fatty acids that act as competitive sinks. These lipids react with ADAM, depleting the reagent before it can fully esterify the target okadaic acid (4)[4].

  • Fluorescence Quenching: Co-eluting matrix pigments and unreacted reagent byproducts can quench the fluorescence signal or cause severe baseline drift if not rigorously removed via solid-phase extraction (SPE) (5)[5].

Comparative Analysis: HPLC-FLD vs. Alternatives

To determine the optimal analytical strategy, we must benchmark ADAM-derivatization (HPLC-FLD) against orthogonal techniques like LC-MS/MS and rapid immunoassays (ELISA/AlphaLISA). While LC-MS/MS is now the official EU reference method (6)[6], HPLC-FLD remains highly relevant for laboratories lacking mass spectrometry infrastructure.

Table 1: Methodological Comparison for Okadaic Acid Detection

ParameterHPLC-FLD (ADAM Derivatization)LC-MS/MSImmunoassay (ELISA / AlphaLISA)
Limit of Detection (LOD) ~0.015 µg/g[7]~0.045 µg/g[7]~0.0045 ng/mL[6]
Matrix Susceptibility High (Lipid competition for ADAM)Moderate (Ion suppression)High (Cross-reactivity & matrix effects)
Specificity High (Post-SPE cleanup)Very High (Mass/Charge ratio)Low/Moderate (Cross-reacts with DTX-1/2)[6]
Throughput Low (Lengthy derivatization/SPE)High (Direct injection possible)Very High (Microplate format)
Reliability Excellent if defatted properlyVariable recovery at low concentrations[8]High rate of falsely compliant results[8]

Data Insights: Interestingly, comparative studies show that HPLC-FLD can achieve slightly lower LODs (0.015 µg/g) than some LC-MS/MS methods (0.045 µg/g) for specific matrices, provided the cleanup is flawless (7)[7]. Conversely, while rapid test kits (ELISA) offer high throughput, they suffer from up to 35.8% cross-reactivity with DTX analogues and have demonstrated unacceptably high levels of falsely compliant results in rigorous multi-laboratory trials (8)[8].

Self-Validating Experimental Protocol

To ensure absolute reproducibility, I have structured the following protocol as a self-validating system. Each critical step includes a physical or visual checkpoint to confirm the underlying chemistry is functioning as intended.

Step 1: Matrix Extraction and Defatting

Causality: Removing competing fatty acids is the single most critical step. If lipids remain, they will consume the ADAM reagent, leaving the okadaic acid under-derivatized.

  • Homogenize 1.0 g of hepatopancreas tissue in 4.0 mL of 80% aqueous methanol (5)[5].

  • Centrifuge at 4000 × g for 10 minutes and collect the supernatant.

  • Partition the extract with an equal volume of hexane (1:1 v/v). Discard the hexane (upper) layer , which contains the interfering non-polar lipids (5)[5].

  • Extract the methanolic phase with chloroform, then evaporate the chloroform layer to dryness under a gentle stream of nitrogen.

Step 2: In Situ Derivatization

Causality: Using freshly prepared ADAM minimizes the impact of reagent degradation.

  • Reconstitute the dried extract in 100 µL of methanol.

  • Add 100 µL of freshly prepared ADAM solution (0.1% w/v in methanol) (2)[2].

  • Incubate in the dark at room temperature for 60 minutes.

Step 3: Solid-Phase Extraction (SPE) Cleanup

Causality: Unreacted ADAM and fluorescent byproducts must be removed to prevent baseline drift and co-elution.

  • Condition a Silica Sep-Pak cartridge with 3 mL of chloroform/hexane (1:1) (5)[5].

  • Load the derivatized sample onto the cartridge.

  • Wash with 5 mL of chloroform/hexane (1:1) to elute unreacted ADAM.

  • Elute the 9-anthrylmethyl okadaate with 5 mL of chloroform/methanol (95:5) (5)[5].

  • Evaporate the eluate and reconstitute in 500 µL of HPLC mobile phase.

Step 4: HPLC-FLD Analysis
  • Column: C18 reversed-phase (e.g., Develosil ODS, 5 µm, 4.6 × 250 mm) (2)[2].

  • Mobile Phase: Isocratic MeCN-MeOH-H2O (8:1:1) (2)[2].

  • Detection: Excitation 365 nm, Emission 412 nm (2)[2].

Table 2: Self-Validating Quality Control Checkpoints

Workflow StagePotential Failure ModeSelf-Validation Checkpoint
Hexane Partitioning Incomplete defattingExtract remains cloudy after partitioning; requires secondary hexane wash.
Derivatization Reagent degradation / Lipid competitionMonitor color: solution must remain slightly yellow. Rapid clearing (<10 min) indicates reagent depletion.
SPE Cleanup Analyte breakthroughCheck wash fractions under UV light (365 nm); premature fluorescence indicates breakthrough.

Workflow Visualization

Workflow for ADAM-okadaate derivatization and matrix interference removal.

Conclusion

While LC-MS/MS has largely superseded HPLC-FLD as the regulatory standard due to its ability to detect multiple toxin classes without derivatization (1)[1], the anthrylmethyl okadaate fluorescence method remains a highly robust, cost-effective tool. By strictly controlling matrix interference through rigorous hexane partitioning and silica SPE cleanup, researchers can achieve highly reproducible quantification of okadaic acid that rivals mass spectrometry in sensitivity.

References

  • Investigation of derivatization reagents for the analysis of diarrhetic shellfish poisoning toxins by liquid chromatography with fluorescence detection. PubMed.
  • Fluorometric Determination of Diarrhetic Shellfish Toxins by High-Performance Liquid Chrom
  • A routine HPLC fluorescence method for the determination of the diarrhetic shellfish toxins okadaic acid and dtx-1 in shellfish. Canada.ca.
  • Determination of okadaic acid, dinophysistoxin-1 and related esters in Greek mussels using HPLC with fluorometric detection, LC-MS/MS and mouse bioassay.
  • LC-MS/MS Analysis of Diarrhetic Shellfish Poisoning (DSP) Toxins, Okadaic Acid and Dinophysistoxin Analogues, and Other Lipophilic Toxins.
  • A Comparative Analysis of Methods (LC-MS/MS, LC-MS and Rapid Test Kits) for the Determination of Diarrhetic Shellfish Toxins in Oysters, Mussels and Pipis. PMC.
  • Okadaic Acid Detection through a Rapid and Sensitive Amplified Luminescent Proximity Homogeneous Assay. MDPI.
  • Specification of the Okadaic Acid Equivalent for Okadaic Acid, Dinophysistoxin-1, and Dinophysistoxin-2 Based on Protein Phosphatase 2A Inhibition and Cytotoxicity Assays Using Neuro 2A Cell Line. MDPI.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.